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Gly-lys hydrochloride

Cat. No.: B12099968
M. Wt: 239.70 g/mol
InChI Key: KCHSMZJVQBTUHR-UHFFFAOYSA-N
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Description

Overview of Glycine (B1666218) and Lysine (B10760008) Amino Acid Contributions to Peptide Structure and Function

The properties of Gly-Lys hydrochloride are directly influenced by its constituent amino acids: glycine and lysine.

Glycine (Gly) is the simplest amino acid, with a single hydrogen atom as its side chain. libretexts.org This small size imparts significant flexibility to the peptide backbone, a unique characteristic among the proteinogenic amino acids. wikipedia.org Glycine can fit into both hydrophobic and hydrophilic environments, making it a versatile component in protein structures. libretexts.org

Lysine (Lys) is an essential amino acid characterized by a side chain containing a primary amino group. pressbooks.publibretexts.org This amino group is positively charged at physiological pH, classifying lysine as a basic amino acid. libretexts.org The charged nature of lysine's side chain allows it to participate in electrostatic interactions and hydrogen bonding, which are crucial for protein folding, stability, and molecular recognition. wikipedia.orguoanbar.edu.iq Lysine is also a key site for post-translational modifications, which can further modulate protein function. pressbooks.pub

The combination of glycine's flexibility and lysine's charged side chain in the Gly-Lys dipeptide creates a molecule with specific chemical properties that are leveraged in various research applications.

Historical Development and Evolution of Glycine-Lysine Research in Academic Disciplines

The study of amino acids and peptides dates back to the early 19th century. Glycine was one of the first amino acids to be discovered, isolated in 1820. wikipedia.orgchemtymology.co.uk Lysine was later isolated in 1889. chemtymology.co.uk The pioneering work of scientists like Emil Fischer in the early 20th century on peptide synthesis was crucial for understanding how amino acids link to form proteins. numberanalytics.com

Early research on dipeptides was foundational to elucidating the primary structure of proteins. numberanalytics.com Over time, the focus of Gly-Lysine research has expanded. In biochemistry and molecular biology, the Gly-Lys dipeptide has been used to investigate the specificity of enzymes and transport systems. For example, studies have explored how dipeptides are absorbed and metabolized by cells. bachem.com More recent research has delved into the structural biology of how dipeptides like Gly-Lys interact with larger biomolecules. A notable example is the study of the crystal structure of a lysine riboswitch bound to a lysine-glycine dipeptide, providing insights into gene regulation by small molecules. rcsb.org The continuous development of analytical techniques has allowed for increasingly detailed characterization of the physical and chemical properties of such dipeptides and their interactions in biological systems.

Research Findings and Chemical Properties

The Gly-Lys dipeptide, in its hydrochloride form, is a white to off-white crystalline powder that is soluble in water. cymitquimica.com Its chemical structure and properties make it a useful tool in various research contexts.

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 40719-58-2 cymitquimica.com
Molecular Formula C8H18ClN3O3 cymitquimica.com
Appearance White to off-white crystalline powder cymitquimica.com

| Solubility | Soluble in water | cymitquimica.com |

Research has demonstrated the utility of Gly-Lys and related peptides in various applications. For instance, dipeptides are investigated for their potential as components in drug delivery systems and as building blocks for more complex bioactive molecules. numberanalytics.comresearchgate.net The study of dipeptides like Lys-Glu has even touched upon potential anti-tumor properties, highlighting the diverse research avenues for these simple molecules. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18ClN3O3 B12099968 Gly-lys hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18ClN3O3

Molecular Weight

239.70 g/mol

IUPAC Name

6-amino-2-[(2-aminoacetyl)amino]hexanoic acid;hydrochloride

InChI

InChI=1S/C8H17N3O3.ClH/c9-4-2-1-3-6(8(13)14)11-7(12)5-10;/h6H,1-5,9-10H2,(H,11,12)(H,13,14);1H

InChI Key

KCHSMZJVQBTUHR-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)CN.Cl

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Glycine Lysine Hydrochloride

Solution-Phase Synthesis Approaches for Glycine-Lysine and its Derivatives

Solution-phase peptide synthesis (SPS), the classical approach to peptide bond formation, involves the reaction of amino acid derivatives in a homogeneous solvent system. nih.gov This method allows for the purification of intermediates at each step, ensuring high purity of the final product. nih.gov

Classical Solution Methods for Peptide Bond Formation Involving Glycine (B1666218) and Lysine (B10760008)

The formation of the peptide bond between glycine and lysine in solution necessitates the activation of the carboxyl group of one amino acid and the protection of the amino group of the other to ensure specific bond formation. youtube.com A common method involves the use of coupling reagents that facilitate the amide bond formation by converting the carboxylic acid into a more reactive species.

One of the earliest and most fundamental methods for peptide bond formation is the azide-coupling method, first used by Theodor Curtius to synthesize benzoylglycylglycine. nih.gov Another foundational technique is the reaction of an amine and a carboxylic acid with a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). libretexts.org These reagents activate the carboxyl group of the N-protected glycine, which then readily reacts with the C-protected lysine to form the dipeptide.

The following table illustrates a typical reaction scheme for the solution-phase synthesis of a protected Gly-Lys dipeptide.

StepReactant 1Reactant 2Coupling Reagent/ConditionsProduct
1N-protected Glycine (e.g., Boc-Gly-OH)C-protected Lysine (e.g., H-Lys(Z)-OMe)DCC, HOBt in DMFBoc-Gly-Lys(Z)-OMe
2Boc-Gly-Lys(Z)-OMe1. TFA for Boc removalH-Gly-Lys(Z)-OMe
3H-Gly-Lys(Z)-OMe2. H₂/Pd for Z and Me ester removalH-Gly-Lys-OH
4H-Gly-Lys-OHHClH-Gly-Lys-OH·HCl

This is a generalized representation. Specific conditions and yields may vary based on the protecting groups and activation methods used.

Strategic Utilization of Protecting Groups in Solution-Phase Peptide Synthesis

Protecting groups are essential in solution-phase synthesis to prevent unwanted side reactions and to direct the formation of the desired peptide bond. libretexts.org For the synthesis of Gly-Lys, both the α-amino group of glycine and the α-carboxyl and ε-amino groups of lysine must be appropriately protected. researchgate.net

The choice of protecting groups is critical and is guided by the principle of orthogonality, meaning that each protecting group can be removed under specific conditions without affecting the others. biosynth.com For the α-amino group of glycine, common protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). libretexts.org The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is typically removed with piperidine (B6355638) in dimethylformamide (DMF). nih.govlibretexts.org

The lysine residue presents a greater challenge due to the presence of two amino groups: the α-amino group and the ε-amino group in the side chain. openaccesspub.org The ε-amino group is more nucleophilic and must be protected to prevent it from reacting with the activated carboxyl group of glycine. Commonly used protecting groups for the lysine side chain in solution-phase synthesis include the benzyloxycarbonyl (Z or Cbz) group, which can be removed by hydrogenolysis, and the Boc group. creative-peptides.compeptide.com The α-carboxyl group of lysine is often protected as a methyl or benzyl (B1604629) ester, which can be cleaved by saponification or hydrogenolysis, respectively. libretexts.org

The following table summarizes common protecting groups used in the solution-phase synthesis of Gly-Lys.

Functional GroupProtecting GroupAbbreviationCleavage Conditions
α-Amino (Glycine)tert-ButyloxycarbonylBocAcid (e.g., TFA)
α-Amino (Glycine)9-FluorenylmethyloxycarbonylFmocBase (e.g., 20% piperidine in DMF)
ε-Amino (Lysine)BenzyloxycarbonylZ (or Cbz)Hydrogenolysis (H₂/Pd)
ε-Amino (Lysine)tert-ButyloxycarbonylBocAcid (e.g., TFA)
α-Carboxyl (Lysine)Methyl ester-OMeSaponification (e.g., NaOH)
α-Carboxyl (Lysine)Benzyl ester-OBzlHydrogenolysis (H₂/Pd)

Solid-Phase Peptide Synthesis (SPPS) of Glycine-Lysine Containing Sequences

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has become the method of choice for the routine synthesis of peptides. nih.gov In SPPS, the C-terminal amino acid is anchored to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner. nih.gov This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. luxembourg-bio.com

Resin-Based Methodologies for Glycine-Lysine Incorporation

The choice of resin is a critical factor in SPPS as it determines the conditions for the final cleavage of the peptide from the solid support. For the synthesis of a Gly-Lys peptide with a C-terminal carboxyl group, Wang resin or 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin are commonly employed. google.com The first amino acid, in this case, lysine, is attached to the resin via an acid-labile ester linkage. google.com

The synthesis proceeds by the sequential addition of N-α-protected amino acids. For a Gly-Lys sequence, Fmoc-Lys(Boc)-OH would first be coupled to the resin. Following the removal of the Fmoc group, Fmoc-Gly-OH is then coupled to the free α-amino group of the resin-bound lysine. This cycle of deprotection and coupling is repeated until the desired sequence is assembled.

Advanced Linker Chemistry in SPPS for Glycine-Lysine Conjugates

Linkers are bifunctional molecules that connect the growing peptide chain to the solid support. nih.gov The nature of the linker determines the conditions under which the peptide can be cleaved from the resin and the functionality of the C-terminus. nih.gov For the synthesis of Gly-Lys-containing antibody-drug conjugates (ADCs), specialized linkers are employed that allow for the attachment of a cytotoxic payload. medchemexpress.comnih.gov

Peptide linkers, often containing sequences like Val-Cit (valine-citrulline), are designed to be stable in circulation but are cleaved by lysosomal proteases within target cancer cells, releasing the drug. nih.gov The Gly-Lys motif itself can be part of a linker system, providing a site for drug attachment and influencing the linker's properties. For instance, a triglycyl peptide linker has been shown to exhibit high stability in mouse plasma. nih.gov The inclusion of lysine in a linker can also enhance its interaction with certain enzymes. nih.gov

Optimization of Coupling Conditions for Lysine-Containing Peptides on Solid Support

The efficiency of the coupling and deprotection steps in SPPS is crucial for obtaining high yields of the desired peptide. iris-biotech.de For lysine-containing peptides, the presence of the side-chain amino group requires careful selection of orthogonal protecting groups, with Fmoc/tBu being a common strategy. biosynth.com

Coupling reactions are typically driven to completion by using an excess of the activated amino acid. luxembourg-bio.com Common coupling reagents used in SPPS include carbodiimides like DCC and DIC, often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress side reactions and reduce racemization. luxembourg-bio.comlsu.edu More efficient uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely used. luxembourg-bio.com

Monitoring the completion of both the coupling and deprotection steps is essential. iris-biotech.de The Kaiser test can be used to detect the presence of free primary amines after a coupling step, indicating an incomplete reaction. iris-biotech.de The deprotection of the Fmoc group can be monitored by UV spectroscopy of the piperidine-dibenzofulvene adduct released. iris-biotech.de For "difficult sequences" that are prone to aggregation on the resin, optimization of coupling conditions may involve elevated temperatures, the use of chaotropic salts, or the incorporation of pseudoprolines. luxembourg-bio.comuzh.ch

The following table provides a general comparison of coupling reagents used in SPPS.

Coupling ReagentAdvantagesDisadvantages
DCC/HOBtCost-effective, well-establishedFormation of insoluble dicyclohexylurea (DCU) byproduct
DIC/HOBt or OxymaPureSoluble diisopropylurea byproduct, reduced racemization
HATU/DIPEAFast coupling kinetics, high efficiencyHigher cost, potential for racemization if not used correctly

Chemoenzymatic Synthesis Routes to Glycine-Lysine and Analogues

Chemoenzymatic peptide synthesis (CEP) has emerged as a powerful and environmentally friendly alternative to purely chemical methods for peptide bond formation. This approach utilizes enzymes, such as proteases, to catalyze the regioselective formation of peptide bonds under mild, typically aqueous conditions. nih.gov This strategy circumvents the need for extensive side-chain protection and deprotection steps, which are often required in traditional solid-phase or solution-phase peptide synthesis. acs.org

The synthesis of a dipeptide like Gly-Lys can be efficiently achieved using enzymes like papain or trypsin. nih.govru.nl In a typical chemoenzymatic route, an activated glycine donor, such as a glycine C-terminal ester (e.g., Glycine ethyl ester), is coupled with a lysine acceptor. The enzyme's substrate specificity directs the formation of the peptide bond exclusively between the glycine's carboxyl group and the α-amino group of the lysine, leaving the ε-amino group of the lysine side chain untouched. researchgate.net This inherent regioselectivity is a key advantage of the chemoenzymatic approach. nih.govresearchgate.net

The reaction conditions, including pH, temperature, and solvent composition, are optimized to favor synthesis over the reverse reaction, hydrolysis. For instance, papain-catalyzed polymerizations, a process mechanistically similar to dipeptide synthesis, are often conducted at a pH of 7.0 to 9.0. nih.govnih.gov The one-pot synthesis approach, where the esterification of the amino acid and the subsequent enzymatic polymerization occur in the same vessel, further enhances the efficiency and sustainability of this method. acs.org

EnzymeTypical SubstratesKey Reaction ParametersPrimary Advantage
PapainAmino Acid Esters (e.g., Gly-OEt, Lys-OEt)pH 7.0-9.0, Aqueous bufferBroad substrate specificity, high regioselectivity for α-amino group coupling. acs.orgnih.gov
TrypsinArginine or Lysine EstersControlled pH, often with organic co-solvents to suppress hydrolysis.High specificity for coupling at the C-terminus of Lys or Arg residues. ru.nl
α-ChymotrypsinAromatic Amino Acid Esters (e.g., Phe-OEt, Tyr-OEt)pH-controlled aqueous systems.Specific for aromatic residues, useful for synthesizing specific Lys-containing analogues. researchgate.net

Directed Derivatization of Glycine-Lysine Hydrochloride for Research Applications

The presence of two distinct primary amino groups—the α-amino group of glycine and the ε-amino group of lysine—makes the directed derivatization of Gly-Lys a significant chemical challenge. nih.gov Achieving site-selective modification is paramount for creating well-defined conjugates for research. The choice of strategy often depends on exploiting the subtle differences in the chemical environment and reactivity of these two nucleophiles. nih.gov

The selective functionalization of the lysine ε-amino group in the presence of an unprotected N-terminal α-amino group is a highly sought-after transformation in peptide chemistry. nih.gov A primary strategy to achieve this selectivity relies on the difference in the pKa values of the two amino groups. The α-amino group of glycine has a pKa of approximately 8.0, while the ε-amino group of lysine has a pKa of about 10.5. polyu.edu.hk By carefully controlling the reaction pH, chemists can favor the modification of one group over the other. However, achieving high selectivity often requires reagents specifically designed to target the lysine side chain.

Recent advances have produced reagents that exhibit remarkable chemoselectivity for the lysine ε-amino group, even with a free N-terminus. For example, certain vinylsulfonamides have been developed for the efficient and highly selective modification of lysine residues via an aza-Michael addition. nih.govresearchgate.net Similarly, sulfonyl acrylate (B77674) reagents have been shown to react with high regioselectivity, modifying only the most nucleophilic lysine residue in native proteins. acs.org These methods provide a robust toolkit for selectively labeling the lysine side chain of the Gly-Lys dipeptide.

Reagent ClassReaction TypeBasis of SelectivityReference
N-Hydroxysuccinimide (NHS) EstersAcylationPrimarily pH-dependent; kinetically controlled at sub-stoichiometric levels. acs.orgresearchgate.net
VinylsulfonamidesAza-Michael AdditionHigh intrinsic reactivity and selectivity for the lysine ε-amino group. nih.govresearchgate.net
Sulfonyl AcrylatesMichael AdditionExquisite chemoselectivity for the most nucleophilic lysine. acs.org
Isatoic AnhydridesAcylation/RearrangementReaction with primary amines followed by selective oxidative coupling. nih.gov

Bioconjugation techniques are essential for linking peptides like Gly-Lys to other molecules, such as fluorescent dyes, carrier proteins, or surfaces. Among the most powerful bioconjugation strategies is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govbiosyntan.de This reaction is highly efficient, specific, and bioorthogonal, meaning it does not interfere with native biological functional groups. bachem.com

To prepare Gly-Lys for click chemistry, a bioorthogonal handle—either an azide (B81097) or an alkyne—must be installed. A common approach involves the selective acylation of the lysine ε-amino group with an azide-bearing reagent, such as an azide-functionalized N-hydroxysuccinimide ester (e.g., azidopentanoic acid NHS ester). nih.gov This yields a Gly-Lys derivative poised for conjugation. The resulting azido-peptide can be "clicked" onto any molecule containing a terminal alkyne, forming a stable triazole linkage. nih.govbachem.com An alternative, copper-free click reaction, known as strain-promoted azide-alkyne cycloaddition (SPAAC), uses strained alkynes like dibenzocyclooctyne (DBCO) and is particularly useful for applications in living systems where copper toxicity is a concern. bachem.comnih.gov

ComponentExample Building BlockFunctionReference
Azide HandleAzidopentanoic acid, Azido-lysineIntroduces the azide moiety for CuAAC or SPAAC reactions. biosyntan.de
Alkyne HandlePropargylglycine, Pentynoic acidIntroduces the alkyne moiety for CuAAC reactions. biosyntan.de
Strained AlkyneDibenzocyclooctyne (DBCO)Enables copper-free SPAAC reactions. bachem.comnih.gov

The regioselective synthesis of Gly-Lys analogues involves the precise, site-specific introduction of modifications to create molecules with tailored properties. This control can be exerted at various stages of the synthetic process. For instance, chemoenzymatic synthesis inherently provides α-regioselectivity, ensuring the correct peptide bond is formed without involving the lysine side chain. researchgate.net

For further derivatization, a common strategy involves a protect-modify-deprotect sequence. For example, to create a conjugate exclusively at the N-terminus, the lysine ε-amino group would first be protected with a suitable protecting group (e.g., Boc or Cbz). The exposed α-amino group of glycine could then be modified, followed by the removal of the lysine protecting group.

Conversely, to create a conjugate specifically at the lysine side chain, the N-terminal α-amino group could be protected first. Following modification of the ε-amino group, the N-terminal protecting group would be removed. The development of highly regioselective reagents, as discussed previously, can sometimes bypass these protection steps, allowing for direct and efficient modification of the desired site on the unprotected dipeptide. nih.govacs.org These strategies enable the synthesis of a wide array of Gly-Lys conjugates, where molecules are attached at a specific nitrogen atom, leading to structurally defined and functionally reliable research tools. nih.gov

Biochemical Mechanisms and Enzymatic Processing of Glycine Lysine Peptides

Substrate Specificity and Kinetic Analysis for Proteolytic Enzymes

The cleavage of peptide bonds is a highly specific process, largely dictated by the amino acid sequence surrounding the scissile bond. The Gly-Lys sequence presents a unique substrate for various proteolytic enzymes.

Investigation of Protease Cleavage Sites within Glycine-Lysine Sequences

Proteolytic enzymes, or proteases, exhibit distinct preferences for the peptide bonds they hydrolyze. Trypsin, a well-characterized serine protease found in the digestive system, demonstrates a strong specificity for cleaving peptide bonds on the carboxyl side of lysine (B10760008) (Lys) and arginine (Arg) residues. pearson.com Therefore, in a polypeptide chain, a Gly-Lys sequence would be a target for tryptic cleavage between the lysine and the subsequent amino acid. However, the efficiency of this cleavage can be influenced by the surrounding amino acid residues. For instance, the presence of a proline residue immediately following the lysine can inhibit cleavage. pearson.com

The specificity of proteases is a subject of extensive study, with databases like MEROPS providing comprehensive information on cleavage sites for thousands of peptidases. acs.org Statistical analyses of large datasets of protein cleavage have revealed that while the primary residue (P1 position, which is Lys in this case) is crucial, the amino acids in adjacent positions (P2, P3, P1', P2', etc.) also significantly influence the cleavage efficiency. expasy.org For example, negatively charged residues in the positions flanking the lysine can negatively impact trypsin cleavage. expasy.org

In the context of specific enzymes like lysostaphin (B13392391) and LytM from Staphylococcus aureus, which are known for their glycyl-glycine endopeptidase activity, the preference extends beyond simple dipeptides. Studies have shown these enzymes favor cross-linked peptidoglycan fragments, with a notable preference for cleaving between specific glycine (B1666218) residues within a polyglycine bridge attached to a lysine. elifesciences.org

Enzymatic Kinetics and Mechanistic Studies of Glycine-Lysine Hydrolysis by Peptidases

The kinetics of peptide bond hydrolysis provide valuable insights into the efficiency and mechanism of an enzyme. For trypsin, the hydrolysis of the peptide bond following a lysine residue is a well-established catalytic process. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters used to quantify the enzyme's affinity for the substrate and its turnover rate.

Studies on the hydrolysis of various substrates by peptidases reveal the intricate factors governing their kinetics. For example, research on β-lactamases and DD-peptidases has demonstrated how the stereochemistry of a substrate can dramatically affect the rate of hydrolysis, with some enzymes showing a strong preference for one enantiomer over another. nih.gov The development of mechanistic models for protein hydrolysis by multiple enzymes is an active area of research, aiming to predict the changes in molecular weight distribution of proteins during enzymatic processing. lu.se

The rate of hydrolysis can be monitored using various techniques, including spectrophotometry, which measures the release of a product over time. nih.gov Such kinetic studies are crucial for understanding the catalytic mechanism and for the design of specific enzyme inhibitors.

Role in Post-Translational Modification Studies

Post-translational modifications (PTMs) are covalent modifications of proteins following their synthesis, significantly expanding the functional diversity of the proteome. portlandpress.com The Gly-Lys sequence is central to one of the most important PTMs: ubiquitination.

Lys-ε-Gly-Gly (diGly) Remnants in Quantitative Proteomics

Ubiquitination is a process where ubiquitin, a small regulatory protein, is attached to a substrate protein, most commonly at a lysine residue. abcam.comnih.gov This modification is critical for a vast array of cellular processes, including protein degradation, DNA repair, and signal transduction. abcam.com

A key technological advance in studying ubiquitination is the use of antibodies that specifically recognize the Lys-ε-Gly-Gly (diGly) remnant. escholarship.orgmtoz-biolabs.com When a ubiquitinated protein is digested with trypsin, the ubiquitin chain is cleaved, leaving behind a characteristic di-glycine remnant covalently attached to the ε-amino group of the target lysine. escholarship.orgfrontiersin.org This diGly remnant has a specific mass shift of 114.1 Da that can be detected by mass spectrometry. mtoz-biolabs.comfrontiersin.org

This diGly proteomics approach has revolutionized the field, enabling the identification and quantification of tens of thousands of ubiquitination sites within the human proteome. escholarship.orgresearchgate.net By combining this technique with quantitative methods like Stable Isotope Labeling with Amino acids in Cell culture (SILAC), researchers can study how the ubiquitination landscape changes in response to various cellular stimuli or in disease states. frontiersin.org This has been instrumental in identifying substrates for specific E3 ubiquitin ligases, the enzymes responsible for attaching ubiquitin to target proteins. escholarship.orgnih.gov

Mechanistic Insights into Ubiquitin-Mediated Proteolysis of Lysine Residues within Glycine-Lysine Contexts

The attachment of a polyubiquitin (B1169507) chain to a protein often serves as a signal for its degradation by the 26S proteasome. oup.com The process of ubiquitination involves a three-enzyme cascade: an E1 activating enzyme, an E2 conjugating enzyme, and an E3 ligase. abcam.comnih.gov The E3 ligase is responsible for recognizing the specific substrate and catalyzing the transfer of ubiquitin to a lysine residue on that substrate. abcam.com

While ubiquitination typically occurs on lysine residues, there is no strict consensus sequence for this modification. oup.com However, the structural context of the lysine, such as its accessibility on the protein surface, plays a significant role. nih.gov Studies have shown that ubiquitinated lysine residues are more likely to be exposed on the protein's surface. nih.gov

Quantitative diGly proteomics has provided a powerful tool to dissect the mechanisms of ubiquitin-mediated proteolysis. For example, by combining inducible RNA interference (RNAi) with diGly proteomics, researchers have been able to identify novel substrates for specific E3 ligases like HUWE1 and demonstrate how this ligase regulates the stability of its targets through polyubiquitination. nih.gov These studies have also revealed that multiple lysine residues on a single protein can be ubiquitinated to target it for degradation. nih.gov

Lysyl Hydroxylation and Other Enzymatic Modifications on Lysine-Containing Sequences

Beyond ubiquitination, lysine residues within specific sequences are subject to other important enzymatic modifications, such as hydroxylation.

Lysyl hydroxylase is an enzyme that catalyzes the formation of hydroxylysine by hydroxylating lysine residues within the -X-Lys-Gly- sequence, a common motif in collagens and other proteins with collagen-like domains. pnas.org This post-translational modification is crucial for the stability of intermolecular collagen crosslinks and serves as an attachment site for carbohydrate units. pnas.org There are multiple isoforms of lysyl hydroxylase, each with potentially distinct tissue expression patterns and roles. pnas.org

More recently, the enzyme JMJD6 has been identified as a lysyl hydroxylase that acts on lysine-rich, unstructured protein domains. pnas.org This has revealed a much more extensive landscape of lysine hydroxylation than previously appreciated, with numerous sites identified on various proteins, many of which are involved in the formation of membraneless organelles. pnas.org The hydroxylation often occurs on multiple lysine residues within these lysine-rich regions. pnas.org

The presence of a -X-Lys-Gly- consensus sequence is not the sole determinant for hydroxylation, as evidenced by the observation that not all such sequences in a protein are modified. tandfonline.com This suggests that other factors, such as protein conformation and accessibility, play a role in directing the enzymatic modification.

Studies of Lysyl Hydroxylases on Glycine-X-Lysine Triplets

Lysyl hydroxylases (LHs), also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs), are critical enzymes in the post-translational modification of collagens and other proteins containing collagen-like domains. These enzymes catalyze the formation of hydroxylysine by hydroxylating specific lysine residues found within -X-Lys-Gly- triplets. This modification is fundamental for the stability of intermolecular collagen cross-links and provides attachment sites for carbohydrate units. The reaction occurs in the endoplasmic reticulum before the collagen triple helix is formed and requires cofactors such as Fe2+, 2-oxoglutarate, O2, and ascorbate.

In humans, three distinct isoforms of lysyl hydroxylase (LH1, LH2, and LH3) have been identified, encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively. While they share significant sequence identity, these isoforms exhibit different substrate specificities and biological roles. The extent of lysine hydroxylation can vary significantly—from less than 20% to as high as 90%—depending on the collagen type, the tissue, and even within different domains of the same collagen molecule, which suggests distinct functions and regulation for each LH isoform.

All three isoforms are capable of hydroxylating lysine residues within the collagenous helical domain, which is characterized by the repeating Gly-X-Y sequence. However, they display different efficiencies and potentially target different sites. For instance, studies on recombinant LHs have shown that all three can hydroxylate synthetic peptides representing various collagen sequences, though with differing kinetic parameters (Kₘ and Vₘₐₓ values). While there isn't a strict requirement for the amino acid in the 'X' position of the Gly-X-Lys triplet, certain residues can influence the efficiency of hydroxylation. Research suggests that a positively-charged amino acid near the target lysine can enhance the binding affinity of the enzyme, thereby promoting catalysis.

LH2 is uniquely capable of hydroxylating lysine residues in the non-helical telopeptide regions of some fibrillar collagens, which often have sequences like -X-Lys-Ala- or -X-Lys-Ser-. This specificity makes LH2 a crucial "telopeptide hydroxylase," a function not effectively performed by LH1 or LH3. In contrast, LH1 and LH3 primarily modify lysines within the triple-helical domains. Evidence from genetic studies indicates that LH1 is particularly important for the hydroxylation of type I and III collagens, while LH3 appears to have a preference for type II, IV, and V collagens. The multifunctional LH3 enzyme also possesses glycosyltransferase activity, further modifying the newly formed hydroxylysine residues.

The substrate specificity of these enzymes has been investigated using synthetic peptides. For example, a peptide with the sequence (Ile-Lys-Gly)₃ has been successfully used as a substrate in assays to measure the activity of newly identified LH isoforms like LH3. The ability of all three novel isoforms (LH2a, LH2b, and LH3) to hydroxylate short collagenous peptides has been confirmed using in vitro expression systems. This enzymatic action is not limited to collagen; the consensus sequence Xaa-Lys-Gly has been identified as the target for hydroxylation in other proteins, including recombinant monoclonal antibodies produced in CHO cells.

Table 1: Isoform-Specific Functions of Human Lysyl Hydroxylases (LHs) on Glycine-Lysine Containing Sequences

This table summarizes the primary roles and substrate sequence contexts for the three main lysyl hydroxylase isoforms based on current research findings.

IsoformGenePrimary Substrate RegionKnown Sequence ContextKey Functions
LH1 PLOD1Triple-helical domains-X-Lys-Gly-Hydroxylation for cross-linking in Type I & III collagens.
LH2 PLOD2Telopeptides & Helical domains-X-Lys-Ala- / -X-Lys-Ser- (Telopeptide)Telopeptide-specific hydroxylation for cross-linking.
LH3 PLOD3Triple-helical domains-X-Lys-Gly-Hydroxylation in Type II, IV, V collagens; Glycosylation.

Interactions with L-amino acid oxidases and related enzymes

L-amino acid oxidases (LAAOs) are flavoenzymes (EC 1.4.3.2) that catalyze the stereospecific oxidative deamination of L-amino acids. The reaction uses molecular oxygen to convert the L-amino acid into its corresponding α-keto acid, producing ammonia (B1221849) and hydrogen peroxide as byproducts. These enzymes are found in a wide variety of organisms, from bacteria and fungi to snake venoms, where they contribute to toxicity.

The substrate specificity of LAAOs, particularly those from snake venoms (sv-LAAOs), has been extensively studied. A vast majority of these enzymes show a marked preference for hydrophobic and aromatic L-amino acids. The most common optimal substrates include L-Leucine, L-Methionine, L-Isoleucine, L-Phenylalanine, and L-Tryptophan. Conversely, studies on the substrate range of various LAAOs have consistently shown that they are generally inactive towards dipeptides. The catalytic site of LAAO is structured to bind and process single amino acids. The presence of a peptide bond in structures like Gly-Lys hydrochloride prevents proper docking and interaction with the enzyme's active site.

Furthermore, LAAOs exhibit distinct preferences regarding the charge and structure of the amino acid side chain. Positively charged amino acids, such as L-lysine and L-arginine, are typically poor substrates or are not oxidized at all by most sv-LAAOs. This is attributed to unfavorable electrostatic interactions within the catalytic site. Similarly, amino acids like L-Serine, L-Threonine, Glycine, and L-Proline are generally not oxidized.

There are, however, exceptions. A specific L-lysine α-oxidase from a fungal source has high specificity for L-lysine. Additionally, an LAAO from the ink toxin of the sea hare Aplysia punctata shows high substrate specificity for the essential amino acids L-lysine and L-arginine. Even in these specialized cases, the activity is directed at the free amino acid, not a peptide-bound form. Therefore, the dipeptide Gly-Lys would not be a substrate for these enzymes.

Table 2: Substrate Specificity of Typical Snake Venom L-Amino Acid Oxidases (sv-LAAOs)

This table provides a general summary of amino acid classes and their reactivity with the majority of snake venom LAAOs.

Substrate ClassRepresentative Amino AcidsGeneral ReactivityRationale
Hydrophobic Leucine (B10760876), Isoleucine, MethionineHighPreferred substrates due to favorable interactions in the active site.
Aromatic Phenylalanine, TryptophanHighPreferred substrates due to hydrophobic and aromatic interactions.
Positively Charged Lysine, ArginineLow / NoneUnfavorable electrostatic interactions in the catalytic site.
Small/Polar Neutral Glycine, Serine, ThreonineLow / NoneGenerally not oxidized by most sv-LAAOs.
Dipeptides Gly-Lys, other dipeptidesNoneThe peptide bond prevents proper binding in the active site.

Molecular Interactions and Biological System Studies of Glycine Lysine Peptides

Nucleic Acid Interactions

Glycine-lysine peptides exhibit significant interactions with nucleic acids, driven by the chemical properties of their constituent amino acids. The positively charged side chain of lysine (B10760008) and the flexibility of glycine (B1666218) play key roles in these interactions.

DNA Binding and Recognition Mechanisms of Glycine-Lysine Peptides

Peptides containing both glycine and lysine can bind to DNA, with the mode and specificity of this binding being a subject of detailed research. These interactions are fundamental to how certain proteins recognize and act upon DNA.

Influence of Lysine Side Chain on DNA Interaction Specificity and Affinity

The lysine side chain, with its terminal primary amino group, is typically protonated at physiological pH, conferring a positive charge. This positive charge facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. researchgate.netmdpi.com This interaction is a primary driver of the binding affinity between lysine-containing peptides and DNA. researchgate.net

Studies have shown that the presence and position of lysine residues within a peptide can significantly influence its DNA binding properties. For instance, peptides with alternating lysine and small, flexible amino acids like glycine can induce conformational changes in DNA, such as the transition from the B-form to the Z-form. nih.gov The spacing of the positively charged lysine residues is critical for this activity, suggesting that a specific alignment with the phosphate backbone of Z-DNA is necessary. nih.gov

Furthermore, the introduction of lysine into peptide structures has been shown to enhance binding affinity to DNA. In synthetic peptide nucleic acids (PNAs), where the sugar-phosphate backbone is replaced by a peptide-like backbone, the incorporation of lysine has a beneficial effect on DNA hybridization. acs.org The d-lysine (B559543) enantiomer, in particular, has been found to form more stable right-handed PNA-DNA duplexes compared to l-lysine. acs.org This suggests that the stereochemistry of the lysine side chain also plays a role in the specificity and stability of the interaction.

Research on metallopeptides, which are peptide-metal ion complexes, has further elucidated the role of the lysine side chain. In Ni(II)-complexed peptides, the presence of an amino acid with an extended side chain like lysine in the amino-terminal position influences the interaction of the peptide with the DNA minor groove. nih.gov The stereochemistry of this lysine residue (L- vs. D-isomer) leads to differences in the final cleavage selectivity within A/T-rich regions of the DNA. nih.gov

FeatureInfluence on DNA InteractionSupporting Evidence
Positive Charge Enhances binding affinity through electrostatic interactions with the DNA phosphate backbone. researchgate.netmdpi.comObserved in various lysine-containing peptides and peptide nucleic acids. researchgate.netacs.org
Position and Spacing Critical for inducing specific DNA conformations, such as the B-Z transition. nih.govPeptides with alternating lysine and glycine show this effect. nih.gov
Stereochemistry (L- vs. D-isomer) Affects the stability and selectivity of DNA binding. acs.orgnih.govD-lysine forms more stable PNA-DNA duplexes; L- and D-isomers in metallopeptides show different cleavage patterns. acs.orgnih.gov
Side Chain Flexibility Allows for optimal positioning within the DNA grooves.Inferred from the functional equivalence of arginine and lysine in certain metallopeptide contexts. nih.gov
Diastereoselectivity in DNA Cleavage by Metallopeptides Containing Glycine-Lysine Sequences

Metallopeptides, which are complexes of peptides and metal ions, can be designed to cleave DNA at specific sites. When these peptides contain chiral amino acids like lysine, diastereomers (stereoisomers that are not mirror images) can exhibit different DNA cleavage patterns, a phenomenon known as diastereoselectivity.

Studies involving Ni(II) complexed with Gly-Gly-His-derived metallopeptides have demonstrated this principle. When an amino acid with an extended side chain, such as lysine or arginine, is placed at the amino-terminal position of the peptide, a distinct diastereoselectivity in DNA cleavage is observed. nih.gov Specifically, metallopeptides containing L-lysine in this position show a relative increase in DNA site-selectivity compared to their D-lysine counterparts. nih.gov The L-isomers tend to modify a subset of available nucleotides within a given A/T-rich minor groove site, whereas the D-isomers exhibit different site preferences and a reduced ability to target individual nucleotides within those sites. nih.gov

Interestingly, this diastereoselective effect is dependent on the position of the lysine residue. When L- and D-lysine are located at the second position of the peptide, no significant diastereoselective DNA cleavage patterns are observed. nih.gov This suggests that the amino-terminal position is crucial for the lysine side chain to effectively direct the metallopeptide's interaction with the DNA minor groove and influence cleavage selectivity. nih.gov

Metallopeptide FeatureDNA Cleavage OutcomeRationale
L-Lysine at Amino-Terminus Increased site-selectivity within A/T-rich regions. nih.govForms a stable, isohelical structure that associates well with the DNA minor groove. nih.gov
D-Lysine at Amino-Terminus Different site preference and less selectivity within a given site. nih.govnih.govForms a noncomplementary structure that cannot fully stabilize its position in the minor groove. nih.gov
Lysine at Second Peptide Position No significant diastereoselectivity observed. nih.govThe positively charged side chain in this position alters the interaction in a way that is similar to a simple Gly-Gly-His peptide. nih.gov

RNA Interaction Profiles and Binding Characteristics

The interactions between glycine-lysine peptides and RNA are also of significant biological interest. Similar to DNA, the negatively charged phosphate backbone of RNA provides a key site for electrostatic interactions with the positively charged lysine side chains. nih.gov

Studies on peptide nucleic acids (PNAs) have shown that the incorporation of lysine enhances binding affinity to both DNA and RNA. acs.org In the context of triplex formation with double-stranded RNA (dsRNA), conjugation with cationic lysine residues significantly increases the binding affinity of the PNA. acs.org The positive charge of lysine appears to be the primary driving force for this enhanced affinity. acs.org While the chirality of the lysine (D- vs. L-) has a relatively minor effect on binding to dsRNA, there is a slight indication that D-lysine may be slightly more stabilizing. acs.org

The interactions between lysine-containing polypeptides and nucleic acids are complex and depend on factors such as the length of the peptide, salt concentration, the peptide-to-nucleic acid ratio, and the structure of the RNA. nih.gov These interactions can range from reversible, non-specific ionic interactions to specific, stoichiometric binding that can lead to precipitation. nih.gov

In the context of RNA-binding proteins, intrinsically disordered regions are often enriched in residues like arginine and lysine. royalsocietypublishing.org These lysine-rich segments are thought to facilitate RNA-protein interactions by making contact with the RNA backbone. royalsocietypublishing.org

Stabilization of Nucleic Acid Secondary Structures by Glycine-Lysine and Related Amino Acids

Single amino acids can influence the stability of nucleic acid secondary structures. Studies using a DNA hairpin as a model system have shown that positively charged amino acids, including lysine and arginine, can stabilize these structures. nih.govnih.gov In contrast, glycine, which is zwitterionic but has an uncharged side chain, has little to no effect on hairpin stability. nih.gov This suggests that the positively charged side chain of lysine is the key determinant in this stabilizing interaction. nih.gov

The interaction of lysine with nucleic acids in this context is reminiscent of the effect of monovalent cations. It is thought that lysine contributes to the ion atmosphere surrounding the nucleic acid, which helps to screen the negative charges of the phosphate backbone and thus stabilize the folded secondary structure. nih.gov

Amino AcidEffect on DNA Hairpin StabilityKinetic EffectThermodynamic Effect
Lysine Stabilizing. nih.govnih.govLarge increase in folding rate; minor change in unfolding rate. nih.govnih.govIncreases the exothermicity of folding with a small entropic penalty. nih.gov
Arginine Stabilizing. nih.govnih.govLarge increase in folding rate; minor change in unfolding rate. nih.govnih.govIncreases the exothermicity of folding with a small entropic penalty. nih.gov
Glycine Little to no effect. nih.govNot significant.Not significant.

Protein-Peptide Interactions

The interactions between proteins and peptides are fundamental to a vast array of cellular processes. Glycine and lysine residues within peptides often play crucial roles in these interactions.

Research into the binding specificity of molecular chaperones like BiP (Binding immunoglobulin protein) has shown a preference for peptides enriched in aliphatic amino acids, which include glycine. lifetein.com The flexibility of the side chains of these amino acids is thought to facilitate binding. lifetein.com

Lysine residues are also frequently found at the "hot spots" of protein-protein interactions, making a dominant contribution to the free energy of binding. lifetein.com The partial hydrophobic character of lysine's four-carbon side chain, combined with its positive charge, makes it a versatile residue in mediating these interactions. lifetein.com

Furthermore, specific protein-peptide interactions can be harnessed for site-selective chemical modifications of proteins. By designing a peptide that binds to a specific site on a target protein, a reactive group attached to the peptide can be brought into close proximity with a particular lysine residue on the protein surface. nih.gov This "proximity-induced reactivity" allows for the highly selective modification of a single lysine residue, even in the presence of many other surface-accessible lysines. nih.gov This has been demonstrated for several proteins, including SUMO and LC3 proteins. nih.gov

In the context of larger protein assemblies, peptides containing alternating lysine and glycine have been studied. For example, a peptide with the sequence Lys-Gly-Lys-Gly-Lys-Gly-Lys has been synthesized and studied for its ability to interact with other protein domains, such as a leucine (B10760876) zipper. nih.gov Additionally, the conserved Thr-Gly-Glu-Lys-Pro linker sequence in many zinc finger proteins is a site for phosphorylation, which can regulate the protein's DNA-binding affinity. nih.gov This highlights how a short peptide sequence containing glycine and lysine can be a crucial element in controlling protein function.

Receptor Binding Studies (e.g., Oxytocin (B344502) Receptor with OT-Gly-Lys-Arg)

The C-terminally extended form of oxytocin, Oxytocin-Gly-Lys-Arg (OT-GKR), is a primary and biologically active translation product of the oxytocin gene. oup.com This peptide serves as a crucial ligand for the oxytocin receptor (OTR), a G protein-coupled receptor, initiating various physiological responses. mdpi.com Studies have demonstrated that OT-GKR is not merely a precursor to the mature nine-amino-acid oxytocin but possesses its own distinct biological activities, particularly in cardiac tissues. nih.govbioscientifica.com

Research on rodent hearts has shown that OT-GKR stimulates the differentiation of cardiac stem cells into contracting cardiomyocytes. nih.govbioscientifica.com The OTR is expressed on the surface of cardiac side population (SP) cells, a type of cardiac stem cell. nih.gov Specifically, OT-GKR treatment promotes the proliferation of the SP CD31- cell phenotype, leading to the formation of large cell aggregates which subsequently develop into beating cell colonies expressing cardiomyocyte markers like troponin and cardiac myosin light chain-2. nih.govbioscientifica.com This suggests that the binding of OT-GKR to its receptor on these specific stem cells is a key step in promoting heart growth and differentiation. nih.gov

Molecular docking analyses have revealed that while OT-GKR and mature oxytocin both bind to the OTR, they have similar as well as different docking sites within the receptor. bioscientifica.complos.org This difference in binding may account for the unique and specific effects of OT-GKR, such as its enhanced potential to differentiate stem cells into cardiomyocytes compared to the amidated oxytocin molecule. bioscientifica.com The interaction between OT-GKR and OTR is also implicated in regulating myocardial glucose uptake, which is vital for maintaining cardiac function, especially during metabolic stress like hypoxia. oup.com

Peptide/LigandReceptorKey FindingReference
OT-Gly-Lys-Arg (OT-GKR)Oxytocin Receptor (OTR)Stimulates differentiation of cardiac side population (SP) cells into cardiomyocytes. nih.govbioscientifica.com nih.govbioscientifica.com
OT-Gly-Lys-Arg (OT-GKR)Oxytocin Receptor (OTR)Has similar and different docking sites compared to mature Oxytocin, suggesting unique effects. bioscientifica.complos.org bioscientifica.complos.org
OT-Gly-Lys-Arg (OT-GKR)Oxytocin Receptor (OTR)Increases glucose uptake in neonatal rat cardiomyocytes. oup.com oup.com
Various Peptides (Length 5-35)Oligopeptide receptor OppAOptimal binding affinity observed for nonameric peptides. nih.gov nih.gov

Influence on Protein Conformation and Stability through Glycine-Lysine Motifs

Conversely, lysine, with its long, flexible side chain terminating in a positively charged amino group, contributes to stability through electrostatic interactions. nih.gov Lysine residues are frequently found on protein surfaces where they can form salt bridges and hydrogen bonds, anchoring different parts of the protein and interacting with the surrounding solvent to enhance solubility and prevent aggregation. nih.gov A lysine residue at the C-terminus of a peptide has been shown to stabilize helix formation. frontiersin.org

The combination of these two residues in a Gly-Lys motif can have synergistic effects. For instance, in antimicrobial peptides, the "glycine-lysine" motif has been found to enhance biological activity. mdpi.com The lysine component promotes binding to the negatively charged membranes of microbes through electrostatic attraction and improves permeability, while the glycine provides conformational stability to the peptide's structure. mdpi.com The strategic placement of Gly-Lys motifs is therefore a tool in peptide engineering to modulate structure and function. However, the flexibility of glycine and the rigidity of proline mean they have a low propensity to be found within stable alpha-helical structures, often acting to disrupt or cap them. wou.edu

Amino AcidStructural ContributionImpact on StabilityReference
GlycineHigh conformational flexibility; allows for tight packing of helices. wou.eduresearchgate.netCan act as a helix-breaker but provides flexibility for turns and loops. wou.edu wou.eduresearchgate.net
LysinePrefers helical conformations; long, positively charged side chain. wou.edunih.govForms stabilizing electrostatic interactions (salt bridges) and hydrogen bonds. nih.gov wou.edunih.gov
Gly-Lys MotifCombines flexibility and charged interactions.Enhances antimicrobial activity by improving membrane permeability and binding. mdpi.com mdpi.com

Binding to Histones and Roles in Chromatin Dynamics

Glycine-lysine motifs are significant in the context of chromatin biology, particularly in the interactions between proteins and histones, which are fundamental to regulating gene expression. The N-terminal tails of histones are rich in lysine residues that are subject to various post-translational modifications (PTMs), such as methylation and acetylation. embopress.orgembopress.org These modifications act as a "histone code," creating docking sites for specific proteins that "read" these marks to enact changes in chromatin structure. embopress.org

Research has shown that specific enzymes recognize and modify Gly-Lys containing sequences within histones. For example, the lysine methyltransferase SETD6 has been found to methylate histones H2A, H3, and H4 on lysine residues located within a consensus motif that includes glycine (A/G/RGK). tandfonline.com This enzymatic action deposits a specific methyl mark that can then be recognized by other proteins.

Furthermore, proteins containing specialized domains like chromo, tudor, and MBT domains are known to be "readers" of these modifications, binding specifically to methylated lysine residues on histone tails. embopress.org This binding can recruit larger protein complexes that either condense chromatin into a transcriptionally silent state (heterochromatin) or open it up for active transcription (euchromatin). researchgate.net In experimental settings, synthetic peptides incorporating a glycine-lysine linker are used to attach biotin (B1667282) moieties to histone tail mimics. oup.com These tools are then used in pulldown assays to isolate and identify the protein complexes that bind to specific histone modifications, demonstrating the utility of the Gly-Lys structure in studying these crucial biological interactions. oup.com The binding of certain peptides to lysine residues in histones H1 and H3 has been shown to directly cause a loosening of the chromatin structure, transforming it into a more transcriptionally active state. researchgate.net

Self-Assembly and Supramolecular Organization of Glycine-Lysine Peptides

Investigation of Aggregation Properties and Fibril Formation

The self-assembly of peptides into ordered supramolecular structures, such as amyloid fibrils, is a phenomenon of great interest. The primary sequence of the peptide is a key determinant of its aggregation propensity. Studies on simple tripeptides with the sequence Gly-X-Gly (GxG), where X is a guest amino acid, have been conducted to understand the fundamental drivers of self-assembly. rsc.org

In one comprehensive study, various GxG peptides were subjected to conditions known to trigger aggregation, such as changes in pH or the addition of an anti-solvent like ethanol (B145695). rsc.org While peptides with aromatic (e.g., Phenylalanine, Tyrosine) or acidic (Aspartic acid) central residues formed crystalline fibrils or other aggregates, the Gly-Lys-Gly (GKG) peptide did not. rsc.org Under the tested conditions, GKG dissolved in water but showed no evidence of self-assembly or aggregation over several days. rsc.org This suggests that the properties of the lysine side chain under these specific experimental triggers are not conducive to initiating the aggregation process seen in other GxG peptides. rsc.org

In a different context, a study comparing the self-assembly of a peptide composed of eight alanines and one lysine (A8K) with a sequence of eight glycines and one lysine (G8K) provided further insight. lu.se Replacing the more hydrophobic alanine (B10760859) residues with glycine resulted in a higher critical aggregation concentration for G8K, meaning a higher concentration of the peptide was required before aggregation would begin. lu.se Furthermore, the resulting aggregate structure was different: while A8K formed twisted one-dimensional fibers, G8K formed two-dimensional disc-like aggregates. lu.se This demonstrates that the interplay between the flexible glycine backbone and the charged lysine side chain leads to distinct aggregation pathways and morphologies compared to more hydrophobic sequences. lu.se

PeptideExperimental ConditionsAggregation BehaviorResulting StructureReference
Gly-Lys-Gly (GKG)pH changes; ethanol additionNo observable self-assembly or aggregation.Remained in solution. rsc.org
Gly8-Lys (G8K)Aqueous solutionHigher critical aggregation concentration compared to A8K.Two-dimensional disc-like aggregates. lu.se
Ala8-Lys (A8K)Aqueous solutionLower critical aggregation concentration compared to G8K.Twisted one-dimensional fibers. lu.se

Role of Intermolecular Interactions in Driving Self-Assembly Processes

The spontaneous organization of peptides into stable, ordered nanostructures is governed by a delicate balance of multiple non-covalent intermolecular interactions. These forces include hydrogen bonding, hydrophobic interactions, electrostatic forces, and van der Waals interactions. frontiersin.orgscispace.comrsc.org The specific amino acid sequence dictates which of these forces will dominate the self-assembly process. scispace.com

For peptides containing lysine, electrostatic interactions involving its positively charged ε-amino group are particularly important. These interactions can be either attractive (with negatively charged residues) or repulsive (with other positive charges), significantly influencing whether peptides assemble and what structures they form. frontiersin.org In a study comparing the ability of lysine and arginine to drive hydrogelation in a tripeptide motif, arginine was found to be superior. nih.gov This was attributed to the distinct biochemical properties of arginine's guanidinium (B1211019) group, which can form a more extensive network of hydrogen bonds compared to lysine's ammonium (B1175870) group. nih.gov

Hydrophobic interactions are also a major driving force, especially for amphiphilic peptides where nonpolar parts of the molecule seek to minimize contact with water. scispace.comrsc.org For a lysine-containing peptide amphiphile, the initial formation of monolayer fibers was found to be predominantly driven by the hydrophobic effect of its lipid-like tail. researchgate.net However, subsequent lateral association of these fibers into more complex structures like ribbons and nanotubes also depended on electrostatic and hydrogen bonding interactions. researchgate.net The failure of the simple Gly-Lys-Gly peptide to self-assemble under conditions that promoted aggregation in hydrophobic counterparts (like Gly-Phe-Gly) underscores that without a sufficient hydrophobic driving force or other specific interactions like π-π stacking, the forces present in GKG are not adequate to overcome solubility and initiate aggregation. rsc.org

Advanced Analytical and Biophysical Characterization Techniques in Glycine Lysine Research

Spectroscopic Analysis

Spectroscopic techniques are indispensable for characterizing the structural and dynamic properties of peptides like Gly-Lys hydrochloride. Each method offers a unique window into different aspects of its molecular behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For peptides such as Gly-Lys, NMR can provide information on the relative populations of different backbone conformations. pnas.org Techniques like two-dimensional NMR (2D-NMR) are employed to assign proton signals and analyze nuclear Overhauser effects (NOEs), which provide through-space distance constraints between protons. nih.gov

The analysis of coupling constants, particularly the ³J(HNHα) coupling constant, offers insights into the dihedral angles of the peptide backbone, helping to distinguish between conformations such as β-sheets and polyproline II (PII) helices. pnas.org For instance, in studies of various dipeptides, distinct amide III bands in vibrational spectra have been assigned to PII, αR, and β conformations, with their relative populations quantifiable. pnas.org While detailed NMR data specifically for this compound is not extensively published in the provided context, the principles derived from studies on similar dipeptides are directly applicable. acs.orgacs.org For example, the pH of the solution can significantly influence the charge state of the lysine (B10760008) side chain and the termini, which in turn affects the conformational equilibrium. pnas.org

Table 1: Representative NMR Parameters for Dipeptide Conformational Analysis

ParameterInformation ProvidedTypical Application for Gly-Lys
¹H Chemical ShiftsElectronic environment of protonsAssigning protons in the glycine (B1666218) and lysine residues.
³J(HNHα) Coupling ConstantsTorsional angle φDetermining the population of β and PII conformations. pnas.org
Nuclear Overhauser Effects (NOEs)Inter-proton distancesEstablishing through-space proximity to define the 3D structure. nih.gov
Temperature Coefficients of Amide ProtonsHydrogen bonding involvementAssessing the solvent exposure of the amide proton. nih.gov

Mass Spectrometry (MS) for Identification of Metabolites, Degradation Products, and Modifications

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it invaluable for identifying molecules and their modifications. In the context of Gly-Lys research, MS, particularly when coupled with liquid chromatography (LC-MS/MS), is crucial for identifying metabolites and degradation products. nih.govresearchgate.net

For example, studies on lysine metabolism utilize LC-MS/MS to detect and quantify various degradation products in biological samples. nih.govresearchgate.net This is relevant for understanding the metabolic fate of Gly-Lys. Furthermore, MS is instrumental in characterizing glycation, a common modification where a sugar molecule attaches to the lysine residue. researchgate.net High-resolution mass spectrometry can identify specific glycation adducts, such as fructosamine, and their fragmentation patterns under collision-induced dissociation (CID). researchgate.net This allows for the precise localization of the modification on the lysine residue within the dipeptide.

Table 2: Common Mass Spectrometry Applications in Gly-Lys Research

ApplicationTechniqueInformation ObtainedReference
Metabolite IdentificationLC-MS/MSDetection and quantification of lysine degradation products like saccharopine and aminoadipic acid. nih.govresearchgate.net
Glycation AnalysisHigh-Resolution MSIdentification of glycation adducts (e.g., fructosamine) on the lysine residue. researchgate.net
Peptide SequencingTandem MS (MS/MS)Confirmation of the Gly-Lys sequence through fragmentation analysis. nih.gov
Impurity ProfilingLC-MSDetection of by-products from synthesis or degradation. acs.org

Circular Dichroism (CD) for Secondary Structure Analysis in Solution and Conformational Changes upon Interaction

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of molecules. nih.govwvu.edu In peptides and proteins, CD is a primary tool for assessing secondary structure. nih.govwvu.edu While a short dipeptide like Gly-Lys does not form stable secondary structures like α-helices or β-sheets on its own, its CD spectrum can provide information about its average conformation in solution. nih.gov

The CD spectrum of a random coil, which is characteristic of many short, unstructured peptides, typically shows a strong negative band around 195 nm. scispace.com Changes in the CD spectrum upon interaction with other molecules, such as metal ions or larger biomolecules, can indicate conformational changes in the dipeptide. For instance, the binding of Gly-Lys to a target protein could induce a more ordered conformation, which would be reflected in a change in the CD signal. jst.go.jp The technique is also sensitive to environmental factors like pH and temperature that can affect the peptide's conformation. nih.gov

Table 3: Characteristic CD Spectral Features for Peptide Structures

Secondary StructureWavelength of Negative Bands (nm)Wavelength of Positive Bands (nm)Relevance to Gly-Lys
α-Helix222, 208192Unlikely to be stable, but transient helical turns could be detected. scispace.com
β-Sheet218196Could be adopted upon aggregation or binding. nih.gov
Random Coil195212The expected dominant conformation in solution. scispace.com

UV-Visible Electronic Absorption Spectroscopy for Electronic Properties and Interactions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. msu.edu For a simple dipeptide like this compound, which lacks aromatic amino acids, the primary absorption is expected in the far-UV region (below 220 nm) due to the peptide bond's n→π* and π→π* transitions. rsc.org

However, studies have shown that charged amino acids like lysine can exhibit charge transfer (CT) transitions that extend into the near-UV range (250-400 nm), especially at high concentrations. rsc.orgnih.gov These transitions involve the transfer of an electron from the polypeptide backbone to the charged amino group of the lysine sidechain upon photoexcitation. nih.gov The intensity and wavelength of these absorptions are sensitive to the local environment and interactions of the lysine sidechain. Therefore, changes in the UV-Vis spectrum can be used to monitor interactions of Gly-Lys with other molecules or changes in its aggregation state.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational and Structural Characterization

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. rockymountainlabs.com This technique provides a "fingerprint" of the molecule based on its functional groups and structure. For Gly-Lys, FTIR is particularly useful for analyzing the amide I and amide II bands of the peptide bond, which are sensitive to the peptide's secondary structure. rockymountainlabs.com

The amide I band (1600-1700 cm⁻¹) is primarily due to the C=O stretching vibration, while the amide II band (1500-1600 cm⁻¹) arises from N-H bending and C-N stretching. The exact frequencies of these bands can help distinguish between different conformations. pnas.org For example, a peak around 1027-1030 cm⁻¹ can be indicative of C-O or C-N bonds resulting from modifications like glycation. scispace.com FTIR can also be used to study the vibrational modes of the glycine and lysine side chains, providing a comprehensive structural characterization. researchgate.netresearchgate.net

Table 4: Key FTIR Absorption Bands for Gly-Lys Analysis

Wavenumber Range (cm⁻¹)Vibrational ModeStructural Information
3400-3200N-H stretchingHydrogen bonding status of the amide group.
1700-1600Amide I (C=O stretch)Secondary conformation (e.g., β-turn, random coil). rockymountainlabs.com
1600-1500Amide II (N-H bend, C-N stretch)Secondary conformation. rockymountainlabs.com
~1400C-H bendingMethylene groups in glycine and lysine. researchgate.net
1200-800C-O, C-C, C-N stretching"Fingerprint" region, sensitive to glycation and overall structure. scispace.com

Fluorescence Spectroscopy for Probing Molecular Interactions and Enzyme Activity

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. While Gly-Lys itself is not intrinsically fluorescent (as it lacks aromatic residues like tryptophan or tyrosine), fluorescence can be used to study its interactions in several ways. nih.gov

One approach is to use extrinsic fluorescent probes. A fluorescent dye can be covalently attached to the Gly-Lys molecule, for example, at the ε-amino group of lysine. Changes in the fluorescence intensity, emission wavelength, or polarization of this probe upon interaction with a target molecule can provide information about the binding event. mdpi.com

Another application is in Förster Resonance Energy Transfer (FRET) based assays. nih.gov For instance, a peptide containing the Gly-Lys sequence could be labeled with a FRET donor and acceptor pair. Cleavage of the peptide by an enzyme would separate the FRET pair, leading to a change in the fluorescence signal, thereby allowing for the monitoring of enzyme activity. nih.gov This is particularly relevant for studying proteases that may recognize and cleave sequences containing Gly-Lys.

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, indispensable for the separation, identification, and purification of components in a mixture. For a dipeptide like this compound, various chromatographic techniques are employed to ensure purity, quantify its presence, and analyze its interactions and metabolic fate.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of this compound. Its high resolution and sensitivity make it ideal for separating the target dipeptide from precursors, degradation products, and other impurities.

Reversed-phase HPLC (RP-HPLC) is the most common modality used. In this method, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. The separation is based on the hydrophobic character of the analytes. For polar compounds like dipeptides, ion-pairing agents are often added to the mobile phase to improve retention and peak shape. For instance, a method for quantifying L-lysine hydrochloride utilizes a C8 column with a mobile phase containing 1-Heptane sulphonic acid as an ion-pairing reagent, with detection at 208 nm. colab.ws

Validation studies for HPLC methods confirm their reliability. Key parameters include linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). For example, a validated method for the simultaneous estimation of L-lysine hydrochloride and L-carnitine-L-tartrate showed a detection limit of 1.47 µg/ml for L-lysine hydrochloride. nih.gov Similarly, purity assessments for related peptides like Glycyl-L-histidyl-L-lysine (GHK) have reported purities as high as 99.60% using HPLC. medchemexpress.com Stability-indicating HPLC methods are specifically designed to separate the intact peptide from its degradation products, which is crucial for studying its stability under various stress conditions like changes in pH or temperature. nih.govresearchgate.net

ParameterHPLC Method 1 (L-Lysine HCl) colab.wsHPLC Method 2 (L-Lysine HCl) nih.govHPLC Method 3 (GHK) nih.gov
Column C8C18 (4.6 mm × 250 mm, 5 µm)Capcell Pak C18 (4.6x250mm, 5µm)
Mobile Phase A: Phosphate (B84403) buffer:ACN (95:5) B: Phosphate buffer:ACN (5:95)10 mM Pot. Dihydrogen Phosphate (pH 7.5)Ion-pair chromatography with 1-pentanesulfonate
Flow Rate 1.0 mL/min0.50 mL/minNot specified
Detection Diode-Array Detector (DAD) at 208 nmUV at 214 nmPost-column derivatization with o-phthalaldehyde (B127526) (OPA)
LOD 17.80 µg/mL1.47 µg/mL50 ng/mL
LOQ 53.94 µg/mL4.41 µg/mLNot specified

This table presents a summary of various HPLC methods used for the analysis of L-lysine hydrochloride and the related peptide GHK. The data is sourced from published research findings.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Metabolite Profiling

When dealing with complex biological matrices or analyzing metabolic pathways, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled specificity and sensitivity. This technique allows for the confident identification and quantification of Gly-Lys and its metabolites even at very low concentrations.

LC-MS/MS has been instrumental in metabolomics studies. For example, it has been used to identify Gly-Lys as a potential biomarker for the authentication of meat products, distinguishing it from other compounds in a complex food matrix. koreascience.kr In clinical and preclinical research, LC-MS/MS is essential for monitoring the degradation pathways of lysine-containing molecules. A validated LC-MS/MS method can simultaneously detect and quantify multiple lysine degradation metabolites, such as saccharopine and aminoadipic acid, from plasma samples without requiring chemical derivatization. nih.gov

The technique is also used to study post-translational modifications. For instance, LC-MS/MS can quantify glycation-induced lysine modifications, such as N(epsilon)-fructoselysine and N(epsilon)-carboxymethyllysine, in complex protein mixtures. nih.gov This is crucial for understanding the role of glycation in various physiological and pathological processes. The high selectivity of MS/MS, which involves isolating a specific parent ion and fragmenting it to produce characteristic daughter ions, ensures that the analyte is accurately identified and quantified, free from interference from other components in the sample. researchgate.net

Analyte/ApplicationMatrixKey FindingsReference
Lysine Metabolites Mouse PlasmaSimultaneous quantification of saccharopine, aminoadipic acid, and pipecolic acid. nih.gov
Glycation Modifications Dairy ProductsQuantification of N(epsilon)-fructoselysine (FL) and N(epsilon)-carboxymethyllysine (CML). nih.gov
Meat Authentication Goat MeatGlycyl-lysine identified as a potential metabolite marker. koreascience.kr
Peptide Degradation Buffer SolutionIdentification of degradation products of GHK-Cu complex. researchgate.net

This table summarizes applications of LC-MS/MS in the analysis of glycyl-lysine and related compounds in various complex mixtures.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. This technique is particularly well-suited for the analysis of charged molecules like amino acids and peptides, including this compound. CE offers high separation efficiency, short analysis times, and requires minimal sample volume.

In the context of Gly-Lys, CE is often used in a mode called ligand-exchange capillary electrophoresis (LECE). In LECE, a chiral selector, typically a metal ion complex, is added to the background electrolyte. This allows for the separation of enantiomers (D and L forms) of amino acids and peptides. nih.gov Studies have shown that copper(II) complexes are particularly effective for resolving glycyl dipeptides. researchgate.net For example, a Cu(II)-L-lysine complex has been successfully used as a chiral selector for the separation of underivatized amino acid enantiomers. nih.gov

CE can also be used to separate more complex mixtures, such as advanced glycation endproducts (AGEs) formed from the reaction of sugars with lysine residues. nih.gov The technique's high resolving power allows for the separation of multiple AGE species from a single sample. The pH of the running buffer is a critical parameter, as it affects the charge of both the analyte and the capillary wall, thereby influencing the separation. nih.gov

X-ray Crystallography for Atomic-Level Structural Determination of Glycine-Lysine and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can map the precise positions of atoms in the molecule and the arrangement of molecules within the crystal lattice.

While a specific crystal structure for this compound is not prominently available in public databases, the structures of its constituent parts and closely related molecules have been determined. The crystal structure of L-lysine hydrochloride reveals a monoclinic crystallographic system with four molecules per unit cell. semanticscholar.org Such data provides fundamental information about bond lengths, bond angles, and the conformation of the lysine side chain.

More complex structures, such as dipeptide hydrochlorides containing lysine, have also been elucidated. For example, the crystal structure of L-lysyl-L-valine hydrochloride was solved and refined, revealing a specific lysine side-chain conformation (g-, g-, t, t) not previously observed in other peptide crystal structures. researchgate.net

Furthermore, X-ray crystallography has been applied to metal complexes of glycine-lysine-containing peptides. The crystal structure of a copper(II) complex of glycyl-L-histidyl-L-lysine (GHK-Cu) showed a polymeric structure in the solid state, where copper ions are bridged by oxygen atoms. nih.gov This atomic-level detail is invaluable for understanding the coordination chemistry and for correlating structure with activity, though it is important to note that the structure in a crystal may differ from that in solution. nih.gov

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
L-Lysine Hydrochloride MonoclinicP2(1)Zwitterionic form, protonated ε-amino group. semanticscholar.org
L-Lysyl-L-Valine HCl OrthorhombicP212121Lysine side chain conformation (g-, g-, t, t). researchgate.net
GHK-Copper(II) Complex Not SpecifiedNot SpecifiedSolid-state polymeric structure with oxygen-bridged Cu(II) pairs. nih.gov

This table presents crystallographic data for L-lysine hydrochloride and related peptide structures.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics Studies

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to study the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during a binding event. A single ITC experiment can determine the binding affinity (Ka) or dissociation constant (Kd), the reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

This technique is particularly valuable for characterizing the binding of peptides like Gly-Lys to other molecules, such as metal ions or proteins. For example, ITC has been used extensively to study the energetics of copper (Cu(II)) binding to the related tripeptide, glycyl-L-histidyl-L-lysine (GHK). nih.gov In these experiments, a solution of the peptide is titrated with a solution of Cu(II) ions, and the minute heat changes are measured after each injection.

The data from such studies reveal that GHK binds Cu(II) with a very high affinity, with reported dissociation constants in the femtomolar to picomolar range. nih.gov ITC allows for the dissection of the Gibbs free energy of binding (ΔG) into its enthalpic (ΔH) and entropic (ΔS) components. This provides deeper insight into the forces driving the interaction. For the GHK-Cu(II) interaction, the binding is found to be enthalpically driven. nih.gov The use of a weaker competing ligand, such as glycine, in the ITC experiment can be a useful strategy to accurately determine thermodynamic parameters for very high-affinity interactions that are otherwise difficult to measure directly. nih.govctu.edu.vn

Interacting MoleculesDissociation Constant (Kd)Enthalpy (ΔH)Entropy (TΔS)Driving ForceReference
GHK + Cu(II) 7.0 ± 1.0 x 10⁻¹⁴ M-70.9 kJ/mol+4.9 kJ/molEnthalpic nih.gov
DAHK + Cu(II) 2.6 ± 0.4 x 10⁻¹⁴ M-18.7 kJ/mol+59.1 kJ/molEntropic nih.gov

This table displays the thermodynamic parameters for the binding of Cu(II) to GHK and a related peptide, DAHK, as determined by Isothermal Titration Calorimetry (ITC). The data highlights the different thermodynamic signatures of these binding events.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. It provides quantitative information on the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). nih.gov

In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, while its binding partner (the analyte) is flowed over the surface in a solution. nih.gov Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The resulting plot of response versus time, known as a sensorgram, provides the kinetic data. gatesopenresearch.org

While specific SPR studies focusing solely on this compound are not abundant, the technique is broadly applicable to studying the interactions of such dipeptides. For example, SPR could be used to analyze the binding of Gly-Lys to a specific enzyme, receptor, or transport protein. The peptide could be immobilized on the chip, or it could be the analyte in solution, depending on the experimental design.

The technique has been used to study the binding of various ligands to cell surfaces, where the sensor chip is sometimes modified with poly-L-lysine to facilitate cell attachment. nih.govmdpi.com This demonstrates the utility of lysine-containing molecules within the technical setup of SPR experiments. The real-time nature of SPR allows for a detailed understanding of the dynamics of an interaction, revealing how quickly a complex forms and how stable it is over time, which is information that is complementary to the thermodynamic data provided by ITC. nicoyalife.com

Computational Modeling and Theoretical Studies of Glycine Lysine Systems

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interaction Mechanisms

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For Glycine-Lysine (Gly-Lys) systems, MD simulations reveal how the dipeptide folds, moves, and interacts with its environment, such as water or biological membranes. These simulations track the trajectory of the system, providing a detailed view of its conformational landscape and the non-covalent interactions that govern its behavior. nih.govresearchgate.netnih.govresearchgate.net

Research findings from simulations on similar glycine-rich or lysine-containing peptides show that:

Conformational Flexibility : Glycine (B1666218) residues introduce significant conformational flexibility into a peptide backbone. nih.gov MD simulations can map the accessible conformations of Gly-Lys, identifying stable states and the energy barriers between them. researchgate.net

Solvation Dynamics : The interaction with water is crucial. Simulations show that water molecules form distinct hydration shells around the peptide. researchgate.net The positively charged lysine (B10760008) side chain and the polar peptide backbone form strong hydrogen bonds with water, influencing the peptide's solubility and conformation. nih.gov

Membrane Interactions : MD simulations can model how Gly-Lys interacts with lipid bilayers. Studies on similar peptides demonstrate that the positively charged lysine side chain can form electrostatic interactions with the negatively charged phosphate (B84403) groups of lipids, while the rest of the peptide may interact with the membrane surface or insert into the hydrophobic core. researchgate.net

Aggregation Behavior : At higher concentrations, simulations can explore the initial stages of peptide aggregation. They can identify the intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions) that drive the formation of dimers and larger oligomers in aqueous solutions. researchgate.netacs.org

Table 1: Typical Parameters in MD Simulations of Peptide Systems

Parameter Description Typical Value/Choice for Gly-Lys System
Force Field A set of parameters and equations used to describe the potential energy of the system. AMBER, CHARMM36m, GROMOS mdpi.comcardiff.ac.uk
Water Model A model to represent water molecules in the simulation. TIP3P, SPC/E cardiff.ac.uk
Simulation Time The total time duration of the simulation. Nanoseconds (ns) to microseconds (µs)
Temperature The temperature at which the simulation is run. 298 K or 310 K (room or body temperature)
Pressure The pressure at which the simulation is run. 1 bar
Ensemble The statistical ensemble used (e.g., NVT, NPT). NPT (constant Number of particles, Pressure, Temperature)

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide detailed information about electron distribution, orbital energies, and chemical reactivity, which are not accessible through classical MD simulations. nih.govwhiterose.ac.ukwhiterose.ac.uk

For the Gly-Lys system, these calculations can predict:

Molecular Geometry : DFT can be used to find the most stable (lowest energy) three-dimensional structure of the dipeptide in a vacuum or implicit solvent. nih.govwhiterose.ac.uk

Electronic Properties : Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. nih.gov

Electrostatic Potential : Mapping the electrostatic potential onto the molecule's surface reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how Gly-Lys will interact with other molecules, with the lysine side-chain amine and the carboxylate group being prominent features.

Reactivity Indices : Fukui functions and other reactivity descriptors can be calculated to predict which atoms within the Gly-Lys molecule are most likely to participate in specific types of chemical reactions. nih.gov

Table 2: Predicted Electronic Properties of a Dipeptide System from Quantum Calculations

Property Description Illustrative Value
Total Energy The total electronic energy of the optimized molecule. Varies with method/basis set
Dipole Moment A measure of the overall polarity of the molecule. ~13-14 D (for zwitterionic glycine) researchgate.net
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. Negative value (e.g., -6.0 eV)
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. Positive or slightly negative value (e.g., +1.5 eV)
HOMO-LUMO Gap The energy difference between HOMO and LUMO; indicates chemical stability. ~7.5 eV

Molecular Docking Studies for Ligand-Receptor and Peptide-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Gly-Lys) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.net This method is instrumental in understanding the molecular basis of interaction and is widely used in drug discovery.

In the context of Gly-Lys, docking studies can:

Identify Binding Sites : Predict the most likely binding pocket or surface area on a target protein where the Gly-Lys dipeptide would bind.

Predict Binding Poses : Generate a model of the three-dimensional structure of the Gly-Lys-receptor complex, showing the specific orientation and conformation of the dipeptide in the binding site.

Estimate Binding Affinity : Scoring functions are used to rank different binding poses and provide an estimate of the binding energy, indicating the strength of the interaction.

Analyze Key Interactions : The predicted complex can be analyzed to identify the specific intermolecular interactions, such as hydrogen bonds, electrostatic interactions (e.g., between the lysine's positive charge and a negative residue on the protein), and van der Waals forces that stabilize the binding.

Table 3: Example Output from a Molecular Docking Simulation of Gly-Lys with a Target Protein

Parameter Description Example Result
Binding Energy Estimated free energy of binding. -6.5 kcal/mol
Interacting Receptor Residues Amino acids in the receptor that form contacts with the ligand. Asp124, Glu128, Tyr80
Hydrogen Bonds Specific hydrogen bonds formed between ligand and receptor. Gly (Backbone C=O) with Tyr80 (OH); Lys (Side-chain NH3+) with Asp124 (COO-)
Electrostatic Interactions Key salt bridges or charge-based interactions. Lys (NH3+) with Asp124 (COO-) and Glu128 (COO-)
Predicted Ki (Inhibition Constant) Theoretical inhibition constant derived from binding energy. Micromolar (µM) range

Predictive Modeling of Peptide-Nucleic Acid Binding Affinity and Specificity

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the sugar-phosphate backbone is replaced by repeating N-(2-aminoethyl)glycine units. nih.govrsc.org Given this direct relevance of a glycine-based backbone, computational models are crucial for understanding and predicting how PNA, and by extension peptides containing similar motifs, might interact with DNA or RNA.

Computational approaches, such as the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method, are used to predict the binding enthalpies of PNA-DNA or PNA-RNA duplexes. nih.govnih.govresearchgate.net These models can:

Calculate Binding Free Energy : By running MD simulations of the PNA-nucleic acid complex and the individual unbound strands, methods like MM-GBSA can compute the free energy of binding, which is a direct measure of binding affinity. nanopt.org

Decompose Energy Contributions : The total binding energy can be broken down into contributions from different forces, such as van der Waals interactions, electrostatic interactions, and solvation energy. This helps to identify the key drivers of binding.

Assess Sequence Specificity : By modeling different PNA sequences, these methods can predict which sequences will bind most strongly and specifically to a target DNA or RNA sequence. nih.gov

Evaluate Modifications : The impact of chemical modifications, such as attaching lysine residues to the PNA backbone to improve solubility and cellular uptake, can be assessed computationally before synthesis. nih.govacs.org The positive charge of lysine can also enhance binding to the negatively charged nucleic acid backbone.

Table 4: Factors Influencing Peptide-Nucleic Acid Binding Affinity

Factor Description Computational Insight
Sequence Composition The specific sequence of nucleobases. Models can predict the stability contribution of each base pair step (e.g., A-T vs. G-C).
Backbone Conformation The flexibility and preferred structure of the peptide backbone. MD simulations reveal the helical parameters and conformational dynamics of the PNA strand. nanopt.org
Electrostatics The charge interactions between the peptide and the nucleic acid. The neutral PNA backbone avoids the electrostatic repulsion seen in DNA-DNA duplexes, leading to higher stability. Adding charged residues like lysine further modulates this.
Solvation The energy cost or gain associated with removing water from the binding interface. Solvation free energy is a key component of MM-GBSA calculations, significantly impacting the final predicted affinity. nanopt.org

Simulations in Prebiotic Chemistry Contexts Involving Glycine and Lysine

Computational simulations are vital for exploring plausible chemical pathways for the origin of life. They allow researchers to study reactions under conditions mimicking the early Earth, which are often difficult to replicate experimentally. mdpi.comresearchgate.netrsc.org Glycine is consistently identified as a major product in prebiotic synthesis experiments and simulations, while the prebiotic synthesis of lysine is considered more challenging but plausible. nih.govresearchgate.netnih.gov

Simulations in this context are used to:

Model Amino Acid Formation : Ab initio MD simulations can model the synthesis of glycine from simple precursors like formamide or through mechanisms like the Strecker synthesis under simulated prebiotic conditions, such as electrical discharges or impacts. nih.govudel.edunih.gov

Investigate Peptide Bond Formation : Quantum chemical calculations can determine the energy barriers for the condensation of two amino acids (e.g., glycine and lysine) to form a dipeptide. These studies often explore the catalytic role of water, mineral surfaces (like pyrite or clays), or other molecules in facilitating this thermodynamically unfavorable reaction in an aqueous environment. nih.govwhiterose.ac.ukwhiterose.ac.uknih.gov

Explore Peptide Elongation : Simulations can explore the plausibility of elongating dipeptides into longer oligopeptides, a crucial step towards the formation of functional polymers. researchgate.net

Assess Stability and Evolution : Once formed, the stability of peptides like Gly-Lys in harsh prebiotic environments (e.g., hydrothermal vents) can be assessed through simulation, providing insights into which molecules might have persisted and evolved.

Table 5: Plausible Prebiotic Synthesis Routes for Glycine and Lysine Explored by Simulation

Amino Acid Plausible Route Simulation Type Key Findings from Simulations
Glycine Miller-Urey-type synthesis (spark discharge on gases) Ab initio MD Spontaneous formation from simple precursors like formamide driven by electric fields. nih.gov
Glycine Strecker synthesis (HCN, ammonia (B1221849), aldehydes) DFT, Ab initio MD Water-ice surfaces can catalyze key steps in the reaction pathway. mdpi.comresearchgate.net
Glycine Shock synthesis from cometary ices during impact Ab initio MD High pressure and temperature from impacts can drive the formation of C-N bonded oligomers that yield glycine upon quenching. udel.edu
Lysine Alkylation of simpler precursors Not widely simulated Proposed to form from precursors like pyrrolidine in later stages of chemical evolution. nih.gov
Gly-Lys Condensation on mineral surfaces DFT, MD Mineral surfaces can lower the activation energy for peptide bond formation by stabilizing reactants and transition states. nih.gov

Chemical Reactivity and Degradation Pathways of Glycine Lysine Hydrochloride

Hydrolytic Stability and Cleavage Mechanisms of Glycine-Lysine Peptide Bonds

The stability of the peptide bond between glycine (B1666218) and lysine (B10760008) in Gly-Lys hydrochloride is a critical factor in its chemical behavior. Under aqueous conditions, this bond is susceptible to hydrolysis, a process that involves the cleavage of the bond by a water molecule. This reaction is influenced by several factors, including temperature, pH, and the presence of catalysts.

The hydrolysis of dipeptides, including Gly-Lys, generally follows first-order kinetics. nih.gov The rate of this reaction increases exponentially with a rise in temperature. nih.gov Studies on various dipeptides have shown that both acidic and basic conditions can catalyze the hydrolysis of the peptide bond. researchgate.netpublish.csiro.au For instance, in the presence of a strong acid like hydrochloric acid, the peptide nitrogen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. publish.csiro.au Conversely, under basic conditions, the hydroxyl ion directly attacks the carbonyl carbon.

The mechanism of acid-catalyzed hydrolysis involves an initial and rapid reversible protonation of the peptide nitrogen. This is followed by a slower, rate-determining step where a water molecule attacks the carbonyl carbon of the protonated peptide. publish.csiro.au The stability of the peptide bond can also be influenced by the nature of the amino acid residues themselves.

It's important to note that under certain conditions, such as hydrothermal environments, the reverse reaction, dipeptide formation, can also occur, although higher temperatures tend to favor hydrolysis. researchgate.net

Oxidative Degradation Products and Reaction Mechanisms

The presence of the lysine residue in this compound makes it susceptible to oxidative degradation, a process that can be initiated by various reactive oxygen species (ROS). This degradation can be catalyzed by metal ions, a process known as metal-catalyzed oxidation (MCO). nih.gov

In MCO systems, transition metal ions like iron (Fe) or copper (Cu) can catalyze the formation of highly reactive species such as hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) and a reducing agent. nih.govacs.org These radicals can then attack the amino acid residues of the peptide. The lysine side chain, being on the surface of the peptide, is particularly vulnerable to such attacks. acs.org

The oxidation of lysine can lead to the formation of various products. For example, attack by hydroxyl radicals in the presence of oxygen can result in the formation of hydroxylysines after reduction. acs.org Specifically, 3-hydroxylysine, 4-hydroxylysine, and 5-hydroxylysine (B44584) have been identified as products of radical-mediated oxidation of lysine. acs.org The presence of carbonyl groups in proteins is often considered a marker for ROS-mediated protein oxidation. nih.gov The oxidation of lysine can yield α-aminoadipic semialdehyde. nih.gov

The general mechanism of MCO involves the binding of the metal ion to the peptide, followed by the generation of ROS in close proximity to the binding site, leading to site-specific modification. acs.orgku.edu The extent and products of oxidation can be influenced by the specific metal ion and the reaction conditions. acs.org

Photochemical Stability and Reactivity Studies

The photochemical stability of this compound relates to its ability to withstand degradation upon exposure to light, particularly ultraviolet (UV) radiation. While the peptide bond itself shows some resilience to deep UV irradiation, the presence of chromophoric amino acids can sensitize the peptide to photodegradation. nih.govresearchgate.net

Studies on dipeptides have shown that UV irradiation can lead to dissociation, though not necessarily through the cleavage of the peptide bond. nih.gov Instead, decarboxylation has been observed as a primary photodissociation pathway upon 200 nm excitation. nih.gov The majority of the excited dipeptides, however, tend to return to their ground state without dissociating. nih.gov

The degradation of peptides by UV light can involve the formation of hydroperoxide intermediates. whiterose.ac.ukyork.ac.uk These intermediates can then enhance further degradation upon subsequent exposure to other stressors like heat. whiterose.ac.ukyork.ac.uk The amino acid residues themselves play a significant role in the photochemical reactivity. While glycine is not a primary chromophore, the lysine residue can be involved in photochemical reactions. The photodegradation of related cross-links has been shown to yield lysine as a product, indicating cleavage of the molecular structure. nih.gov The pH of the solution can also influence the rate of photolysis. nih.gov

Glycation Reactions Involving Lysine Residues within Glycine-Lysine Peptides

The ε-amino group of the lysine residue in this compound is a primary site for non-enzymatic glycation reactions. creative-proteomics.com This process, also known as the Maillard reaction, involves the covalent attachment of reducing sugars, such as glucose, to the free amino group. creative-proteomics.comnih.gov

The reaction is initiated by the condensation of the carbonyl group of the reducing sugar with the lysine's amino group to form a reversible Schiff base. nih.govresearchgate.net This unstable intermediate then undergoes a rearrangement to form a more stable ketoamine, known as the Amadori product. nih.govresearchgate.net The formation of these early glycation products can be influenced by factors such as the concentration of the reducing sugar and the structure of the peptide. creative-proteomics.comfrontiersin.org

The Amadori product can then undergo a series of further complex reactions, including dehydration, hydrolysis, and rearrangements, to form a heterogeneous group of irreversible compounds known as advanced glycation end-products (AGEs). researchgate.netresearchgate.net One of the well-characterized AGEs formed from lysine is Nε-(carboxymethyl)lysine (CML). nih.govjci.org Other AGEs derived from lysine include Nε-carboxyethyllysine (CEL) and pyrraline. frontiersin.orgnih.govnih.gov The formation of AGEs can be influenced by the presence of metal ions and oxidative stress, a process termed glycoxidation. jci.org

Characterization of Degradation Products (e.g., Lysine Lactam)

The degradation of this compound can lead to the formation of various products, one of which is lysine lactam. The formation of lactams from lysine-containing peptides is a known intramolecular cyclization reaction. This process is particularly favored for certain lysine homologues like ornithine, which readily cyclizes and can prevent peptide bond formation. acs.org While lysine itself is less prone to this rapid cyclization, allowing for peptide synthesis, the formation of its lactam can still occur under certain conditions. acs.org

For instance, the C-terminal lysine thioacid has been shown to be relatively stable, but at elevated pH, cyclization to the lactam can become a more dominant reaction pathway. acs.org Hydrothermal conditions have also been shown to promote the intramolecular cyclization of lysine to form products like 2,5-diketopiperazine, which is a cyclic dipeptide. kit.edu

Applications in Chemical Biology and Advanced Research Tools

Development of Fluorescent Probes Incorporating Glycine-Lysine Moieties for Biological Assays

Fluorescent probes are indispensable tools in biological research, enabling the detection and monitoring of biomolecules with high sensitivity and specificity. bocascientific.comresearchgate.net The incorporation of glycine-lysine moieties into these probes offers a strategic advantage. Lysine's primary amine side chain is a common target for covalently attaching fluorophores. thermofisher.com This process, known as fluorescent labeling, allows researchers to track proteins, peptides, and other biomolecules in various assays. thermofisher.comchemimpex.com

The glycine (B1666218) component can influence the probe's flexibility and interaction with its biological target. A key application is in the creation of fluorogenic enzyme substrates. For instance, peptide sequences like Boc-Gly-Lys-Arg-AMC·HCl are designed to be non-fluorescent until cleaved by a specific protease. chemimpex.com Upon enzymatic cleavage, the fluorophore (in this case, 7-Amino-4-methylcoumarin, AMC) is released, producing a measurable fluorescent signal that allows for the real-time quantification of enzyme activity. chemimpex.com

Research has also focused on developing novel fluorescent sensors that can detect specific amino acids. A boronic acid-based probe, DFC, was designed to selectively detect L-lysine with a low detection limit of 0.14 μMol L−1, showcasing high selectivity over other amino acids, including glycine. nih.gov Such probes are valuable for applications in food sample analysis and cellular imaging. nih.gov

Table 1: Examples of Fluorescent Probes and Their Applications

Probe Name Structure/Components Application Key Finding Citation
Boc-Gly-Lys-Arg-AMC·HCl A peptide containing Gly-Lys-Arg sequence with a Boc protecting group and an AMC fluorophore. Studying proteolytic enzyme activity. Serves as a fluorescent marker upon cleavage, enabling real-time monitoring of enzymatic activity with high specificity and sensitivity. chemimpex.com
DFC 2-(dicyanomethylene)-2,5-dihydro-5,5-dimethyl-4-((E)-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)vinyl)furan-3-carbonitrile Selective detection of L-lysine. Exhibits a 4-fold enhancement in fluorescence intensity upon binding to L-lysine, with a detection limit of 0.14 μMol L−1 and applicability in cellular imaging. nih.gov

Design of Peptide-Based Research Tools for Enzyme Activity Assays

The Gly-Lys dipeptide and its derivatives are frequently used as building blocks in the synthesis of substrates for enzyme assays. The specificity of proteases and other enzymes for particular amino acid sequences allows for the design of highly targeted research tools.

Transglutaminases (TGs), for example, catalyze the formation of stable isopeptide bonds between the side chains of glutamine and lysine (B10760008) residues. bmglabtech.com This crosslinking activity is crucial in many physiological processes. To study this, researchers use synthetic peptides containing lysine. A common method involves a quenched fluorescent substrate where a fluorophore is separated from a quencher upon TG-catalyzed cleavage, leading to an increase in fluorescence. bmglabtech.com Assays for lysine itself, such as the fluorometric lysine assay kit, rely on the enzymatic conversion of lysine by lysine oxidase to produce hydrogen peroxide, which is then detected by a fluorescent probe. cellbiolabs.com This allows for the quantification of free lysine in biological samples. cellbiolabs.com

Similarly, peptides containing the Gly-Lys sequence can be designed as substrates for specific proteases. The peptide Boc-Gly-Lys-Arg-AMC·HCl is a prime example, serving as a tool to study the kinetics and mechanisms of proteolytic enzymes that recognize and cleave this specific sequence. chemimpex.com The synthesis of such peptides is a critical step in developing tools for drug discovery and understanding biological processes. chemimpex.com

Bioconjugation Reagents and Strategies Utilizing Glycine-Lysine Derivatives (e.g., Click Chemistry Tools)

Bioconjugation is the chemical strategy of linking molecules, such as proteins, peptides, or drugs, to create novel constructs with combined functionalities. thermofisher.com The lysine residue, with its accessible primary ε-amino group, is one of the most frequently targeted amino acids for modification. thermofisher.com Glycine-lysine derivatives are therefore valuable reagents in this field.

A prominent example is Triglycyl-Ne-azido-L-lysine hydrochloride, which serves as a versatile linker. chemimpex.com This compound features an azide (B81097) (N3) group on the lysine side chain, making it an ideal partner for "click chemistry" reactions. chemimpex.com Click chemistry, particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), provides a highly efficient and specific method for linking molecules without interfering with other functional groups in a complex biological environment. nih.govnih.gov

The general strategy involves modifying a protein's lysine residues with a reagent that introduces a bioorthogonal handle, like an azide or an alkyne. researchgate.net For example, N-hydroxysuccinimide (NHS) esters are commonly used to react with the primary amines of lysine residues to introduce these handles. thermofisher.comnih.govrsc.org A second molecule, bearing the complementary reactive group, can then be "clicked" on. This approach is widely used in drug delivery, protein labeling, and the synthesis of complex biomolecular structures. chemimpex.comresearchgate.net

Table 2: Bioconjugation Strategies Involving Lysine Derivatives

Strategy Reagent Example Reactive Groups Application Citation
Click Chemistry Triglycyl-Ne-azido-L-lysine hydrochloride Azide (on lysine derivative) reacts with an alkyne. Attaching biomolecules to surfaces or other molecules; drug delivery systems; protein labeling. chemimpex.comnih.gov
NHS Ester Acylation N-hydroxysuccinimide (NHS) esters NHS ester reacts with the primary amine of lysine. Attaching labels (e.g., biotin (B1667282), fluorophores) or bioorthogonal handles (azides, alkynes) to proteins. thermofisher.comnih.govrsc.org

Advanced Labeling Techniques for Proteins and Other Biomolecules via Glycine-Lysine Conjugation

The ability to selectively label proteins and other biomolecules is fundamental to understanding their function. nih.gov Conjugation to lysine residues is a classic and robust method for this purpose. By using derivatives of Gly-Lys, researchers can introduce a wide variety of labels, including fluorophores, biotin for affinity purification, or cytotoxic drugs for therapeutic applications.

While traditional methods using reagents like NHS esters can be highly effective, they can sometimes lead to a heterogeneous mixture of products due to the presence of multiple lysine residues on a protein's surface. nih.govrsc.org To overcome this, more advanced, site-selective techniques have been developed.

One powerful approach is enzymatic labeling. The enzyme Sortase A from Staphylococcus aureus, for example, recognizes a specific peptide sequence (LPXTG) and cleaves the bond between threonine and glycine. nih.govnih.gov It then catalyzes the formation of a new amide bond with a molecule containing an N-terminal glycine residue. nih.govnih.gov By engineering a protein of interest with the LPXTG tag and using a Gly-Lys-containing peptide attached to a label, researchers can achieve highly specific, single-site modification. nih.gov This enzymatic approach offers high efficiency under mild conditions and is used to create well-defined protein conjugates for imaging and therapeutic purposes. nih.gov Another enzyme, transglutaminase, which creates a bond between glutamine and lysine, is also utilized for site-specific protein labeling. nih.gov

Synthetic Biology Applications for Constructing Novel Peptide Systems and Functional Biomolecules

Synthetic biology aims to design and construct new biological parts, devices, and systems. In this context, Gly-Lys hydrochloride is a valuable component for building novel peptide-based systems and functional biomolecules. acs.org

Furthermore, cell-free synthetic biology systems are being used to produce unnatural amino acids derived from lysine, incorporating functional groups like alkynes or alkenes. acs.org These systems allow for the rapid reconstitution and optimization of biosynthetic pathways outside of a living cell, expanding the chemical diversity of building blocks available for creating new peptides and proteins with novel functions. acs.org The synthesis of cyclopeptides containing glycine and lysine has also been explored to create candidates with enhanced stability and potential therapeutic activity, such as for anticancer applications. ekb.eg

Research into Cellular Uptake Mechanisms of Modified Peptides Containing Glycine-Lysine

For many peptide-based drugs and research tools to be effective, they must be able to enter cells. The cellular uptake of peptides is a complex process that is not fully understood. nih.gov Research has shown that modifying peptides by conjugating them with cationic residues, particularly lysine, can significantly improve their cellular uptake. acs.org

The addition of short chains of lysine residues (oligo-lysine) to molecules like peptide nucleic acids (PNAs) has been shown to enable their efficient delivery into various cell lines. acs.org This enhanced uptake is often mediated by endocytosis. acs.org The positive charge of the lysine side chains is thought to facilitate interaction with the negatively charged components of the cell membrane. researchgate.net

The position and chirality of the conjugated lysine can also impact uptake and activity. acs.org Studies on cell-penetrating peptides (CPPs), which are known delivery vectors, often involve modifications to their core sequence, which frequently contains lysine. researchgate.netmdpi.com For example, research on penetratin derivatives showed that substituting a key tryptophan residue with glycine reduced cellular uptake, while substitution with aza-glycine increased it, indicating that subtle structural changes can significantly alter internalization pathways. mdpi.com Similarly, peptides containing the Arg-Gly-Asp (RGD) sequence, which targets integrin receptors, often incorporate a lysine residue to allow for conjugation to nanoparticles or drugs, thereby enhancing their uptake into specific cancer cells. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Boc-Gly-Lys-Arg-AMC·HCl
DFC (2-(dicyanomethylene)-2,5-dihydro-5,5-dimethyl-4-((E)-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)vinyl)furan-3-carbonitrile)
Dansyl cadaverine
Triglycyl-Ne-azido-L-lysine hydrochloride
N-hydroxysuccinimide (NHS) esters
7-Amino-4-methylcoumarin (AMC)
Biotin
Aza-glycine
Peptide Nucleic Acids (PNAs)
Penetratin

Future Research Directions and Emerging Areas

Exploration of Novel Glycine-Lysine Derived Peptidomimetics

The development of peptidomimetics, compounds that mimic the structure and function of peptides, is a rapidly advancing field in medicinal chemistry. Glycine-Lysine (Gly-Lys) serves as a valuable scaffold for the design of novel peptidomimetics due to its inherent simplicity and the versatile nature of its constituent amino acids. Researchers are actively exploring the synthesis of Gly-Lys dipeptide analogues with modified backbones and side chains to enhance their therapeutic properties, such as increased stability against enzymatic degradation and improved bioavailability.

One area of significant interest is the creation of Gly-Lys based antimicrobial peptidomimetics. Studies have shown that by manipulating the conformational flexibility of α-helical peptides containing Glycine (B1666218) and Lysine (B10760008), it is possible to modulate their antibacterial activity. For instance, α-peptide/β-peptoid hybrids incorporating lysine have demonstrated potent activity against drug-resistant bacteria, highlighting the potential of Gly-Lys as a foundational structure for new antibiotics. The synthesis of these analogues often involves sophisticated chemical strategies to create molecules that can effectively disrupt bacterial membranes or interfere with essential cellular processes.

Peptidomimetic TypeStructural ModificationTherapeutic Target/Application
α-Helical PeptidesAlteration of Glycine proportion to control flexibilityAntibacterial agents against ESKAPE pathogens
α-Peptide/β-Peptoid HybridsIncorporation of N-alkylated glycine (peptoid) residuesOvercoming colistin resistance in P. aeruginosa
Dipeptide AnaloguesModifications to the peptide backbone and side chainsBroad-spectrum antibacterial and antifungal agents

Integration into Complex Biomaterials Research for Functional Scaffolds in Academic Settings

In the realm of biomaterials science, Gly-Lys hydrochloride is being investigated for its potential to be integrated into complex functional scaffolds for tissue engineering and drug delivery applications. The presence of both a primary amine from lysine and a carboxylic acid from glycine provides reactive sites for polymerization and functionalization, making it an attractive building block for creating biocompatible and biodegradable materials.

Researchers are exploring the use of Gly-Lys containing peptides in the development of self-assembling hydrogels. These materials can form three-dimensional networks that mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. For example, self-assembling peptides incorporating the Gly-Lys sequence can be designed to form nanofibers that promote wound healing. Furthermore, polymers and copolymers containing lysine are being extensively studied for their use in drug delivery systems, where they can encapsulate and protect therapeutic agents, and in the fabrication of scaffolds that support cell adhesion and proliferation. The modification of existing biomaterials, such as polylactic acid (PLLA), with amino acids like glycine and lysine has been shown to improve their hydrophilicity and cellular compatibility.

Biomaterial ApplicationRole of Glycine-LysineResearch Focus
Tissue Engineering ScaffoldsBuilding block for polymers, functionalization of surfacesEnhancing cell adhesion, proliferation, and differentiation
Drug Delivery SystemsComponent of polymers for nanoparticle formationControlled release of therapeutics, targeted delivery
HydrogelsFormation of self-assembling peptide nanofibersPromoting wound healing and tissue regeneration

Mechanistic Studies in Non-Human Organism Models Utilizing Glycine-Lysine

To understand the fundamental biological roles and potential therapeutic effects of Gly-Lys, researchers are increasingly turning to non-human organism models. These studies are crucial for elucidating the metabolic fate, signaling pathways, and physiological effects of this dipeptide in a whole-organism context.

Model organisms such as the nematode Caenorhabditis elegans and the zebrafish (Danio rerio) offer powerful systems for mechanistic investigations. In C. elegans, studies on individual amino acids have revealed that glycine supplementation can promote longevity through its interaction with the methionine cycle. nih.gov While direct studies on the Gly-Lys dipeptide are still emerging, this research provides a foundation for investigating how Gly-Lys might influence aging and metabolism.

In zebrafish, glycine has been shown to have dose-dependent effects on vascular development, suggesting a role in angiogenesis. nih.gov Future research will likely explore how the Gly-Lys dipeptide influences these processes and what specific signaling pathways are involved. In rodent models, the metabolism of lysine in the brain and the systemic effects of glycine on metabolic health are areas of active investigation. mdpi.com These studies provide insights into how Gly-Lys might be processed and utilized by mammalian systems, paving the way for understanding its potential impact on health and disease. For instance, dietary supplementation with glycine has been shown to activate the mTOR signaling pathway in pigs, which is crucial for growth and protein synthesis. nih.gov

Organism ModelResearch AreaKey Findings (for individual amino acids)
Caenorhabditis elegansAging and LongevityGlycine extends lifespan via the methionine cycle. nih.gov
Zebrafish (Danio rerio)Vascular DevelopmentGlycine has dose-dependent effects on angiogenesis. nih.gov
Rodents (Rats, Mice)Metabolism and NeuroscienceLysine metabolism in the brain follows specific pathways. mdpi.com
PigsNutrition and GrowthDietary glycine activates mTOR signaling. nih.gov

Advanced Studies in In Vitro and Ex Vivo Systems Using Glycine-Lysine Probes

The development of molecular probes is essential for visualizing and understanding complex biological processes at the cellular and tissue level. While specific probes derived directly from the Gly-Lys dipeptide are still an emerging area, the principles of probe design using its constituent amino acids are well-established and provide a roadmap for future research.

Fluorescently labeled probes are powerful tools for in vitro cell imaging and ex vivo tissue analysis. nih.gov Researchers are designing and synthesizing novel fluorescent probes that can selectively detect and image lysine, which can be used to study the distribution and function of lysine-containing proteins in living cells. mdpi.com These probes often utilize specific chemical reactions that target the amine group of lysine.

Future advancements will likely focus on creating Gly-Lys-based probes that can report on specific enzymatic activities or cellular environments. For example, a probe could be designed to be cleaved by a specific peptidase, releasing a fluorescent signal and allowing for the real-time monitoring of enzyme activity. Such probes could be invaluable in cell-based assays for drug screening and in studying the bio-distribution of molecules in excised tissues. nih.govnih.gov The synthesis of these advanced probes will require innovative chemical strategies to incorporate environmentally sensitive fluorophores and targeting moieties into the Gly-Lys backbone.

Role in Systems Biology and Multi-Omic Data Analysis Approaches

Systems biology, which aims to understand the complex interactions within biological systems, relies heavily on the integration of large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics (multi-omics). While direct multi-omic studies focused on this compound are not yet prevalent, the analysis of its constituent amino acids provides a framework for its future role in this field.

Metabolomic studies have identified changes in glycine and lysine levels in various physiological and pathological states. For instance, glycine has been shown to accumulate in aging C. elegans. nih.gov In the context of metabolic diseases, alterations in glycine metabolism have been observed. ucsf.edu By integrating these metabolomic data with proteomic and transcriptomic analyses, researchers can begin to build comprehensive models of how Gly-Lys may influence cellular networks.

Future research will likely involve targeted metabolomic and proteomic studies following the administration of this compound to cell cultures or animal models. This will allow scientists to map the downstream effects of this dipeptide on metabolic pathways and protein expression profiles. Such data will be invaluable for identifying novel biomarkers and therapeutic targets related to Gly-Lys metabolism and signaling.

Unraveling Cryptic Biological Roles of Glycine-Lysine Containing Sequences through Advanced Proteomics and Chemical Biology Tools

Advanced proteomics and chemical biology tools are poised to uncover previously unknown (cryptic) biological roles of short peptide sequences like Glycine-Lysine. While the functions of many large proteins are well-characterized, the biological significance of small peptides and specific dipeptide motifs within larger proteins often remains elusive.

Chemical proteomics approaches, which utilize specially designed chemical probes to study protein function in complex biological systems, are becoming increasingly powerful. For instance, probes that specifically target and label lysine residues can be used to identify accessible and functionally important lysines on the surface of living cells. nih.gov This technology could be adapted to develop Gly-Lys-specific probes to identify proteins that interact with this dipeptide.

Furthermore, advancements in mass spectrometry-based proteomics allow for the identification and quantification of thousands of proteins and their post-translational modifications. By analyzing proteomic datasets for the prevalence and conservation of Gly-Lys sequences, researchers can gain clues about their potential structural or functional importance. For example, the presence of a Gly-Lys motif in a region of a protein that is frequently modified or involved in protein-protein interactions would suggest a significant biological role. These powerful techniques will be instrumental in moving beyond the study of individual amino acids to understanding the specific functions of dipeptide units like Glycine-Lysine within the complex landscape of the proteome.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.